molecular formula C23H28FN7O B10789078 AZD5597

AZD5597

Número de catálogo: B10789078
Peso molecular: 437.5 g/mol
Clave InChI: NTSDIJMNXYJJNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AZD5597 is a useful research compound. Its molecular formula is C23H28FN7O and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[3-(methylamino)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSDIJMNXYJJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AZD5597: A Technical Overview of its Mechanism of Action as a Potent Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, intravenously administered, small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] Developed by AstraZeneca, this imidazole (B134444) pyrimidine (B1678525) amide was identified through a focused optimization program to generate a CDK inhibitor with a desirable pharmacokinetic and safety profile suitable for clinical development in oncology.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways it modulates.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its anti-proliferative effects through the potent and selective inhibition of key cyclin-dependent kinases, primarily CDK1 and CDK2.[1][2] These serine/threonine kinases are fundamental regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, leading to cell cycle arrest and the inhibition of tumor growth. The optimization of this compound also focused on its activity against CDK9, a key regulator of transcription.[2]

Signaling Pathway of CDK Inhibition by this compound

The primary signaling pathway affected by this compound is the cell cycle regulation pathway. In a normal cell cycle, the progression through different phases (G1, S, G2, M) is driven by the sequential activation of CDKs by their cyclin partners. This compound's inhibition of CDK1/Cyclin B and CDK2/Cyclin E complexes disrupts this progression, primarily at the G1/S and G2/M checkpoints. This leads to a halt in the cell's replicative machinery. Furthermore, the inhibition of CDK9/Cyclin T interferes with transcriptional elongation, which can induce apoptosis in cancer cells that are highly dependent on the transcription of short-lived anti-apoptotic proteins.

AZD5597_Mechanism_of_Action cluster_0 Cell Cycle Progression cluster_1 Key Regulators cluster_2 Transcription G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2_CyclinE CDK2 / Cyclin E CDK2_CyclinE->G1 Promotes G1/S Transition Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinE->Cell_Cycle_Arrest CDK1_CyclinB CDK1 / Cyclin B CDK1_CyclinB->G2 Promotes G2/M Transition CDK1_CyclinB->Cell_Cycle_Arrest CDK9_CyclinT CDK9 / Cyclin T RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation Apoptosis Apoptosis Transcription_Elongation->Apoptosis Inhibition leads to This compound This compound This compound->CDK2_CyclinE Inhibits This compound->CDK1_CyclinB Inhibits This compound->CDK9_CyclinT Inhibits

Caption: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Cell LineAssay Type
CDK12-Biochemical Kinase Assay
CDK22-Biochemical Kinase Assay
LoVo39LoVo (colorectal adenocarcinoma)Cell Proliferation (BrdU incorporation)

Note: While this compound was optimized for CDK9 activity, the specific IC50 value is not publicly available in the reviewed literature.

Table 2: In Vivo Efficacy of this compound
Xenograft ModelDoseDosing ScheduleOutcome
SW620 (colon adenocarcinoma)15 mg/kgIntraperitoneal injection55% reduction in tumor volume
Table 3: Pharmacokinetic Profile of this compound
SpeciesClearance
Nude MouseModerate to low
RatModerate to low

Experimental Protocols

While the detailed, step-by-step protocols from the primary literature are not publicly available, this section outlines the likely methodologies based on standard practices for the key experiments cited.

Biochemical Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation : Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes were used. A generic substrate peptide, such as histone H1 or a synthetic peptide with a phosphorylation site for these kinases, was prepared in a suitable buffer.

  • Compound Dilution : this compound was serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction : The kinase, substrate, and this compound at various concentrations were incubated in a reaction buffer containing ATP (often radiolabeled, e.g., [γ-³³P]ATP) and MgCl₂.

  • Incubation : The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Detection : The reaction was stopped, and the incorporation of the radiolabeled phosphate (B84403) into the substrate was quantified using a method like scintillation counting or phosphorescence imaging.

  • IC50 Determination : The percentage of inhibition at each concentration of this compound was calculated relative to a no-inhibitor control. The IC50 value was then determined by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, this compound) B Incubate (Kinase Reaction) A->B C Terminate Reaction B->C D Quantify Substrate Phosphorylation C->D E Calculate % Inhibition D->E F Determine IC50 E->F

Caption: General workflow for a biochemical kinase assay.
Cell Proliferation Assay (BrdU Incorporation)

  • Cell Seeding : LoVo colorectal adenocarcinoma cells were seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells were treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

  • BrdU Labeling : The thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), was added to the cell culture medium for a short period (e.g., 2-4 hours) to be incorporated into the DNA of proliferating cells.

  • Fixation and Permeabilization : Cells were fixed and their membranes permeabilized to allow for antibody entry.

  • Antibody Incubation : Cells were incubated with a primary antibody specific to BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition and Detection : A colorimetric or chemiluminescent substrate for the enzyme was added, and the resulting signal, proportional to the amount of BrdU incorporated, was measured using a plate reader.

  • IC50 Calculation : The concentration of this compound that inhibited cell proliferation by 50% was calculated.

In Vivo Xenograft Study (Colon Adenocarcinoma Model)
  • Tumor Implantation : Human SW620 colon adenocarcinoma cells were subcutaneously implanted into immunodeficient mice (e.g., nude mice).

  • Tumor Growth : Tumors were allowed to grow to a palpable size.

  • Treatment Initiation : Mice were randomized into treatment and control groups. The treatment group received intraperitoneal injections of this compound (15 mg/kg).

  • Monitoring : Tumor volume and body weight were measured regularly throughout the study.

  • Study Endpoint : At the end of the study, the percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

This compound is a potent inhibitor of CDK1 and CDK2, with demonstrated anti-proliferative activity in vitro and anti-tumor efficacy in vivo. Its favorable pharmacokinetic profile made it a candidate for intravenous administration in a clinical setting. While the publicly available data provides a strong foundation for understanding its mechanism of action, a more detailed kinase selectivity profile and specific data on CDK9 inhibition would further elucidate its therapeutic potential and potential off-target effects. The lack of publicly available information on its clinical development suggests that it may not have progressed beyond preclinical studies. Nevertheless, the study of this compound provides valuable insights into the design and development of imidazole pyrimidine amides as CDK inhibitors for cancer therapy.

References

AZD5597: A Potent Inhibitor of Cyclin-Dependent Kinases 1 and 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, small molecule inhibitor targeting cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[1][2][3] This technical guide provides a comprehensive overview of the CDK1 and CDK2 inhibition profile of this compound, including its mechanism of action, quantitative inhibitory data, and relevant experimental methodologies. The document is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development.

Introduction to CDK1/CDK2 in Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle. CDK1 and CDK2 are key drivers of cell cycle progression. CDK1, complexed with Cyclin B, is essential for the transition from the G2 phase to mitosis (M phase). CDK2, primarily in complex with Cyclin E and Cyclin A, governs the transition from the G1 to the S phase and progression through the S phase, where DNA replication occurs. Dysregulation of CDK activity is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention.

This compound Mechanism of Action

This compound is an imidazole (B134444) pyrimidine (B1678525) amide that acts as a potent inhibitor of multiple CDKs, including CDK1 and CDK2.[4] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby arresting the cell cycle and inhibiting tumor cell proliferation.[1][2] This targeted inhibition of cell cycle machinery underlies its anti-tumor activity.[1]

Quantitative Inhibition Profile

This compound demonstrates high potency against both CDK1 and CDK2, as summarized in the table below. The compound also exhibits significant anti-proliferative effects in cancer cell lines.

TargetParameterValueCell LineReference
CDK1 IC502 nM-[1][2][3]
CDK2 IC502 nM-[1][2][3]
Cell Proliferation IC500.039 µMLoVo[1][2][5]

Table 1: Summary of this compound Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme or biological process by 50%.

Experimental Protocols

While the precise, detailed experimental protocols for the initial characterization of this compound are proprietary, a representative methodology for determining the IC50 of a kinase inhibitor is described below. This protocol is based on standard biochemical kinase assays.

Objective: To determine the in vitro inhibitory potency of this compound against CDK1/Cyclin B and CDK2/Cyclin A.

Materials:

  • Recombinant human CDK1/Cyclin B and CDK2/Cyclin A enzymes

  • Histone H1 as a generic substrate

  • This compound compound

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • 96-well filter plates

  • Phosphoric acid solution for washing

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: The kinase reaction is initiated by adding the following components to each well of a 96-well plate:

    • Kinase reaction buffer

    • Substrate (Histone H1)

    • This compound at various concentrations

    • CDK1/Cyclin B or CDK2/Cyclin A enzyme

  • Initiation of Phosphorylation: The reaction is started by the addition of [γ-³²P]ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Washing: The reaction is stopped by the addition of phosphoric acid. The contents of the plate are then transferred to a filter plate, and the filters are washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Scintillation cocktail is added to each well of the dried filter plate, and the amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) are converted to percentage of inhibition relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the cellular signaling pathway targeted by this compound and a typical experimental workflow for its characterization.

CDK_Signaling_Pathway cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition CDK2_CyclinE CDK2/Cyclin E pRB pRB CDK2_CyclinE->pRB phosphorylates E2F E2F pRB->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CDK1_CyclinB CDK1/Cyclin B Mitotic_Substrates Mitotic Substrates CDK1_CyclinB->Mitotic_Substrates phosphorylates Mitosis Mitosis Mitotic_Substrates->Mitosis initiates This compound This compound This compound->CDK2_CyclinE inhibits This compound->CDK1_CyclinB inhibits Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) reaction_setup Set up Kinase Reaction in 96-well Plate reagents->reaction_setup compound Prepare this compound Serial Dilutions compound->reaction_setup incubation Incubate at 30°C reaction_setup->incubation termination Terminate Reaction & Wash incubation->termination detection Quantify Phosphorylation (Scintillation Counting) termination->detection calculation Calculate % Inhibition detection->calculation ic50 Determine IC50 Value calculation->ic50

References

AZD5597: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of AZD5597, a potent, intravenously administered inhibitor of Cyclin-Dependent Kinases (CDKs). The information presented herein is compiled from publicly available scientific literature and databases.

Introduction

This compound is an imidazole (B134444) pyrimidine (B1678525) amide developed by AstraZeneca as a potent inhibitor of CDK1, CDK2, and CDK9.[1][2][3] These kinases are critical regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many cancers.[4][5][6] By targeting these fundamental cellular processes, this compound was investigated for its potential as an anti-cancer therapeutic agent. The development of this compound focused on creating a candidate suitable for intravenous administration with a promising preclinical profile, including potent anti-proliferative effects and favorable physicochemical properties.[3][7]

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of key CDK-cyclin complexes. The primary targets are:

  • CDK1/Cyclin B: This complex is the master regulator of the G2/M transition and entry into mitosis. Inhibition of CDK1 by this compound leads to a G2/M cell cycle arrest, preventing cancer cells from dividing.[1][8][9]

  • CDK2/Cyclin E: This complex plays a crucial role in the G1/S transition, initiating DNA replication. By inhibiting CDK2, this compound can block cells from entering the S phase, thus halting proliferation.[2][10][11]

  • CDK9/Cyclin T1: As a key component of the positive transcription elongation factor b (P-TEFb), this complex phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by this compound can therefore suppress the transcription of survival genes, leading to apoptosis in cancer cells.[5][12][13]

The multi-targeted nature of this compound, hitting both cell cycle progression and transcriptional regulation, suggests a potential for broad and potent anti-cancer activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound
Target/Cell LineAssay TypeIC50 (µM)Reference(s)
CDK1Enzymatic Assay0.002[14][15]
CDK2Enzymatic Assay0.002[14][15]
LoVo (Colon Cancer)BrdU Incorporation0.039[14]
Table 2: In Vivo Efficacy of this compound
Xenograft ModelDosingEffectReference(s)
Colon Adenocarcinoma15 mg/kg (intraperitoneal)55% reduction in tumor volume[14]
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
ParameterValue/DescriptionReference(s)
ClearanceModerate to low in nude mouse and rat[7]
CYP Isoform InhibitionLarge margins against inhibition[3][7]
hERG Ion Channel InhibitionLarge margins against inhibition[3][7]
SuitabilityIntravenous (i.v.) dosing[3][7]

Experimental Protocols

Detailed experimental protocols from the primary discovery publication were not accessible. The following are generalized methodologies typical for the assays used in the preclinical evaluation of kinase inhibitors like this compound.

CDK Enzymatic Assay

Objective: To determine the in vitro inhibitory potency of this compound against purified CDK enzymes.

Methodology:

  • Recombinant human CDK1/Cyclin B and CDK2/Cyclin E complexes are incubated in a kinase assay buffer containing a suitable substrate (e.g., a histone H1-derived peptide) and ATP (radiolabeled or in a system with a fluorescent readout).

  • This compound is added in a range of concentrations to determine its effect on enzyme activity.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of radiolabeled phosphate (B84403) using a scintillation counter or by using fluorescence-based detection methods.

  • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • LoVo colon cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

  • During the final hours of incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, is added to the culture medium.

  • Actively proliferating cells incorporate BrdU into their newly synthesized DNA.

  • After incubation, the cells are fixed, and the DNA is denatured.

  • A specific antibody conjugated to an enzyme (e.g., peroxidase) that recognizes incorporated BrdU is added.

  • A substrate for the enzyme is then added, which generates a colored or chemiluminescent signal.

  • The signal intensity, which is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation, is measured using a plate reader.

  • IC50 values are determined by plotting the percentage of proliferation inhibition against the drug concentration.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Human colon adenocarcinoma cells (e.g., SW620) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[7]

  • Tumors are allowed to grow to a palpable size.

  • The mice are then randomized into treatment and control groups.

  • This compound is administered to the treatment group via intraperitoneal injection at a specified dose and schedule (e.g., 15 mg/kg).[14] The control group receives a vehicle solution.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • The body weight of the mice is also monitored as an indicator of toxicity.

  • At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to those in the control group.

Visualizations

Signaling Pathways

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription Elongation Cyclin E Cyclin E CDK2/Cyclin E CDK2/Cyclin E Cyclin E->CDK2/Cyclin E CDK2 CDK2 CDK2->CDK2/Cyclin E G1/S Arrest G1/S Arrest CDK2/Cyclin E->G1/S Arrest DNA Replication DNA Replication CDK2/Cyclin E->DNA Replication Cyclin B Cyclin B CDK1/Cyclin B CDK1/Cyclin B Cyclin B->CDK1/Cyclin B CDK1 CDK1 CDK1->CDK1/Cyclin B G2/M Arrest G2/M Arrest CDK1/Cyclin B->G2/M Arrest Mitosis Mitosis CDK1/Cyclin B->Mitosis Cyclin T1 Cyclin T1 CDK9/Cyclin T1 CDK9/Cyclin T1 Cyclin T1->CDK9/Cyclin T1 CDK9 CDK9 CDK9->CDK9/Cyclin T1 Transcription Block Transcription Block CDK9/Cyclin T1->Transcription Block Gene Transcription Gene Transcription CDK9/Cyclin T1->Gene Transcription This compound This compound This compound->CDK2/Cyclin E This compound->CDK1/Cyclin B This compound->CDK9/Cyclin T1

Caption: this compound inhibits key CDK complexes, leading to cell cycle arrest and transcription block.

Experimental Workflow

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development Target ID Target Identification (CDK1, CDK2, CDK9) Lead Gen Lead Generation (Imidazole Pyrimidine Amides) Target ID->Lead Gen Lead Opt Lead Optimization Lead Gen->Lead Opt In Vitro In Vitro Studies - Enzymatic Assays - Cell Proliferation Lead Opt->In Vitro Candidate Selection (this compound) In Vivo In Vivo Studies - Xenograft Models - Pharmacokinetics In Vitro->In Vivo Safety Safety & Toxicology - CYP Inhibition - hERG Screening In Vivo->Safety IND Enabling IND Enabling Safety->IND Enabling IND-Enabling Studies

Caption: The discovery and preclinical development workflow for this compound.

Conclusion

This compound emerged from a focused drug discovery program as a potent, multi-targeted CDK inhibitor with promising preclinical activity. Its ability to induce cell cycle arrest and inhibit transcription provided a strong rationale for its development as an anti-cancer agent. The compound demonstrated low nanomolar potency against its target kinases and significant anti-proliferative effects in cancer cell lines, which translated to tumor growth inhibition in in vivo models. Furthermore, it was optimized for intravenous administration and showed a good safety profile in terms of off-target effects on CYP enzymes and the hERG channel.

Despite its promising preclinical profile, there is no publicly available information on the progression of this compound into clinical trials. This technical guide summarizes the key milestones and data from its discovery and preclinical development, providing a valuable resource for researchers in the field of oncology and drug discovery.

References

AZD5597 Target Validation in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, intravenously administered small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, summarizing key preclinical data and outlining the experimental methodologies used to generate this information.

Core Target and Mechanism of Action

This compound primarily targets CDK1 and CDK2, with additional activity against CDK9.[1] The inhibition of these kinases forms the basis of its anti-cancer activity.

  • CDK1 and CDK2 Inhibition: These kinases are crucial for cell cycle progression. CDK2 is essential for the G1/S phase transition, while CDK1 governs the G2/M transition. By inhibiting CDK1 and CDK2, this compound blocks cells in both the G1 and G2 phases of the cell cycle, ultimately leading to an arrest of proliferation.

  • CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by this compound leads to a decrease in the transcription of these survival proteins, thereby promoting apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer models.

Table 1: In Vitro Inhibitory Activity of this compound
Target/Cell LineAssay TypeIC50 (nM)
CDK1Kinase Assay2
CDK2Kinase Assay2
LoVo (Colon Cancer)BrdU Incorporation39

IC50: The half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model
Cancer TypeModelTreatmentTumor Growth Inhibition (%)
Colon AdenocarcinomaMouse Xenograft15 mg/kg, intraperitoneal injection55

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

BrdU Incorporation Assay for Cell Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Protocol:

  • Cell Seeding: Cancer cell lines, such as LoVo, are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).

  • BrdU Labeling: A solution of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to each well, and the plates are incubated to allow for BrdU incorporation into newly synthesized DNA.

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured to expose the incorporated BrdU.

  • Antibody Incubation: An anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added to the wells.

  • Substrate Addition and Detection: A substrate for the detection enzyme is added, and the resulting colorimetric or fluorometric signal is measured using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of proliferation inhibition against the logarithm of the drug concentration.

Human Cancer Xenograft Model for In Vivo Efficacy

This model assesses the anti-tumor activity of a compound in a living organism.

Protocol:

  • Cell Implantation: A suspension of human cancer cells (e.g., colon adenocarcinoma) is subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment duration.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (Kinase Assays, Cell Proliferation) Lead_Identification Lead Identification (this compound) In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing (Xenograft Models) Lead_Identification->In_Vivo_Testing Data_Analysis Data Analysis (Efficacy & Toxicity) In_Vivo_Testing->Data_Analysis Clinical_Development Clinical Development Data_Analysis->Clinical_Development

References

AZD5597: A Potent CDK Inhibitor Inducing Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5597 is a potent, intravenously administered inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative effects across a range of cancer cell lines.[1] This technical guide provides an in-depth analysis of the role of this compound in inducing cell cycle arrest, focusing on its mechanism of action, supported by preclinical data and detailed experimental methodologies. As a powerful inhibitor of CDK1 and CDK2, this compound plays a critical role in halting cell cycle progression, primarily at the G1/S and G2/M transition phases, through the modulation of key regulatory proteins.

Introduction to this compound and its Primary Targets

This compound is an imidazole (B134444) pyrimidine (B1678525) amide compound identified as a potent inhibitor of multiple CDKs, including CDK1, CDK2, and CDK9.[1] The cell cycle is a tightly regulated process, with CDKs acting as key drivers of phase transitions.[2] Dysregulation of CDK activity is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention.[2] this compound exhibits high potency against CDK1 and CDK2, with IC50 values of 2 nM for both enzymes. This potent inhibition disrupts the normal progression of the cell cycle, leading to arrest and subsequent inhibition of tumor growth.

Mechanism of Action: Induction of Cell Cycle Arrest

The primary mechanism by which this compound exerts its anti-proliferative effects is through the induction of cell cycle arrest. By inhibiting CDK1 and CDK2, this compound effectively blocks the phosphorylation of key substrates required for progression through the G1/S and G2/M checkpoints.

G1/S Phase Arrest

Inhibition of the CDK4/6-Cyclin D and CDK2-Cyclin E complexes is crucial for the G1 to S phase transition. These complexes phosphorylate the Retinoblastoma protein (Rb), a key tumor suppressor.[3] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which then activates the transcription of genes necessary for DNA replication and S-phase entry.[3] By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, thus maintaining it in its active, E2F-bound state. This leads to a blockage of S-phase entry and an accumulation of cells in the G1 phase.

G2/M Phase Arrest

The CDK1-Cyclin B complex is the master regulator of the G2 to M phase transition. Inhibition of CDK1 by this compound prevents the phosphorylation of numerous proteins required for mitotic entry, including lamins, condensins, and components of the mitotic spindle. This leads to an arrest of cells in the G2 phase, preventing them from entering mitosis.

Quantitative Data on Cell Cycle Arrest

Quantitative data on the specific effects of this compound on cell cycle distribution from preclinical studies is not publicly available in the form of structured tables. The following table is a representative example of how such data would be presented based on the known mechanism of action of CDK1/2 inhibitors.

Table 1: Representative Cell Cycle Distribution in Cancer Cells Treated with this compound

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0453520
This compound0.1652015
This compound1.0751015

This hypothetical data illustrates the expected dose-dependent increase in the G1 population and a corresponding decrease in the S phase population following treatment with a CDK1/2 inhibitor like this compound.

Table 2: Representative Western Blot Analysis of Cell Cycle Regulatory Proteins

Treatment GroupConcentration (µM)p-Rb (Ser807/811) Level (Fold Change)Cyclin E Level (Fold Change)Cyclin B1 Level (Fold Change)
Vehicle Control01.01.01.0
This compound0.10.40.70.8
This compound1.00.10.30.4

This hypothetical data demonstrates the expected decrease in Rb phosphorylation and the expression of key cyclins upon treatment with this compound.

Signaling Pathways and Visualizations

The signaling pathway initiated by this compound leading to cell cycle arrest is centered on the inhibition of CDK1 and CDK2.

AZD5597_Mechanism cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE inhibits CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits pRb p-Rb CDK2_CyclinE->pRb phosphorylates S_Phase S Phase Entry G1_Arrest G1 Arrest CDK2_CyclinE->G1_Arrest leads to Rb_E2F Rb-E2F Complex pRb->Rb_E2F E2F E2F Rb_E2F->E2F releases E2F->S_Phase activates Mitotic_Proteins Mitotic Proteins CDK1_CyclinB->Mitotic_Proteins phosphorylates G2_Arrest G2 Arrest CDK1_CyclinB->G2_Arrest leads to Mitosis Mitosis Mitotic_Proteins->Mitosis initiates

Caption: this compound inhibits CDK1/2, leading to G1 and G2 cell cycle arrest.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the effects of this compound on the cell cycle.

Cell Culture and Drug Treatment
  • Cell Lines: A variety of human cancer cell lines (e.g., colon, breast, lung) can be used.

  • Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells for specified time periods (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

  • Cell Harvest: After treatment with this compound, both adherent and floating cells are collected, washed with PBS, and counted.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping and stored at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye.

  • Data Analysis: The resulting data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Flow_Cytometry_Workflow start Cancer Cells treatment Treat with this compound start->treatment harvest Harvest Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with PI/RNase fixation->staining analysis Analyze by Flow Cytometry staining->analysis end Cell Cycle Profile analysis->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis of Cell Cycle Proteins

This technique is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins.

  • Protein Extraction: Following treatment with this compound, cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-Rb, anti-Cyclin E, anti-Cyclin B1, anti-actin as a loading control).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction, which is detected by an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative protein levels.

Western_Blot_Workflow start Treated Cell Lysates quantification Protein Quantification start->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection end Protein Expression Levels detection->end

Caption: Workflow for Western blot analysis of cell cycle proteins.

Conclusion

This compound is a potent CDK inhibitor that effectively induces cell cycle arrest in cancer cells by targeting the key regulatory kinases CDK1 and CDK2. Its mechanism of action, centered on the inhibition of Rb phosphorylation and the disruption of mitotic entry, leads to a halt in cell proliferation. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other CDK inhibitors, enabling a thorough understanding of their cellular effects and therapeutic potential. Further investigation into the nuanced effects of this compound on different cancer types will be crucial for its clinical development.

References

AZD5597: A Technical Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent, intravenously administered, imidazole (B134444) pyrimidine (B1678525) amide inhibitor of cyclin-dependent kinases (CDKs).[1] Preclinical studies have demonstrated its high affinity for CDK1, CDK2, and CDK9, leading to potent anti-proliferative effects across a range of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, based on its established mechanism of action as a CDK inhibitor. The information presented herein is intended to support further research and drug development efforts centered on this and similar compounds.

Core Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the catalytic activity of key cell cycle and transcriptional-regulating CDKs. The primary targets of this compound and their principal functions are:

  • Cyclin-Dependent Kinase 1 (CDK1): A crucial regulator of the G2/M phase transition and mitotic progression.

  • Cyclin-Dependent Kinase 2 (CDK2): Primarily involved in the G1/S phase transition and the initiation of DNA replication.

  • Cyclin-Dependent Kinase 9 (CDK9): A key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to promote transcriptional elongation.

By inhibiting these CDKs, this compound disrupts fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's inhibitory activity and anti-proliferative effects.

TargetIC50 (nM)
CDK12
CDK22
Cell LineAssayIC50 (µM)Duration
LoVo (colon carcinoma)BrdU incorporation0.03948 hours

Downstream Signaling Pathways

The inhibition of CDK1, CDK2, and CDK9 by this compound initiates a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.

Cell Cycle Arrest at the G1/S Transition

The progression from the G1 to the S phase of the cell cycle is tightly regulated by the activity of CDK2 in complex with cyclin E. A key substrate of this complex is the Retinoblastoma protein (Rb).

G1_S_Transition_Inhibition This compound This compound CDK1_2 CDK1/CDK2 This compound->CDK1_2 Rb Rb (Active) CDK1_2->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb (Inactive) pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_Arrest G1 Phase Arrest

Figure 1: this compound-mediated inhibition of Rb phosphorylation leads to G1 cell cycle arrest.

In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA synthesis and S-phase entry. Phosphorylation of Rb by CDK1 and CDK2 inactivates it, causing the release of E2F and subsequent cell cycle progression. By inhibiting CDK1 and CDK2, this compound prevents the hyperphosphorylation of Rb, locking it in its active, E2F-bound state. This leads to a sustained G1 phase arrest.

Inhibition of Transcriptional Elongation and Induction of Apoptosis

CDK9 is a critical component of the P-TEFb complex, which is essential for the transition from abortive to productive transcriptional elongation.

Transcriptional_Elongation_Inhibition This compound This compound CDK9 CDK9 (P-TEFb) This compound->CDK9 Inhibits PolII_CTD RNA Pol II CTD CDK9->PolII_CTD Phosphorylates pPolII_CTD p-RNA Pol II CTD Elongation Transcriptional Elongation pPolII_CTD->Elongation Promotes Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Elongation->Anti_Apoptotic Leads to synthesis of Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits

Figure 2: Inhibition of CDK9 by this compound disrupts transcriptional elongation, leading to apoptosis.

CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II). This phosphorylation event is a key signal for the polymerase to transition into a productive elongation phase, leading to the synthesis of full-length messenger RNAs (mRNAs). Many cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1. By inhibiting CDK9, this compound prevents the phosphorylation of the Pol II CTD, leading to a global decrease in transcriptional elongation. This results in the rapid depletion of critical anti-apoptotic proteins, tipping the cellular balance towards programmed cell death (apoptosis).

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the downstream signaling effects of CDK inhibitors like this compound.

Western Blotting for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of key proteins such as Rb and the RNA Polymerase II CTD following treatment with this compound.

Western_Blot_Workflow start Start: Treat cells with this compound lysis Cell Lysis (RIPA buffer + phosphatase inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (e.g., anti-phospho-Rb, anti-phospho-Pol II CTD) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect end End: Analyze band intensity detect->end

Figure 3: A generalized workflow for Western blot analysis of phosphorylated proteins.

1. Cell Culture and Treatment:

  • Plate cancer cells (e.g., LoVo, HeLa) at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-Rb (Ser807/811), anti-phospho-RNA Pol II CTD (Ser2)) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analyze band intensities and normalize to a loading control (e.g., β-actin or total protein).

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine the effect of this compound on the association of phosphorylated RNA Polymerase II with gene promoters and bodies.

ChIP_Workflow start Start: Treat cells with this compound crosslink Cross-link proteins to DNA (Formaldehyde) start->crosslink lysis Cell Lysis and Chromatin Sonication crosslink->lysis ip Immunoprecipitation (Antibody against p-Pol II CTD) lysis->ip wash Wash and Elute ip->wash reverse Reverse Cross-links wash->reverse purify DNA Purification reverse->purify analyze Analyze DNA (qPCR or Sequencing) purify->analyze end End: Quantify gene occupancy analyze->end

Figure 4: A generalized workflow for Chromatin Immunoprecipitation (ChIP).

1. Cell Treatment and Cross-linking:

  • Treat cells with this compound as described above.

  • Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the cross-linking reaction by adding glycine.

2. Cell Lysis and Chromatin Shearing:

  • Harvest and lyse the cells.

  • Shear the chromatin to an average size of 200-1000 bp using sonication.

3. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific for phosphorylated RNA Polymerase II CTD (e.g., anti-Ser2-P) overnight at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

4. Washing and Elution:

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the formaldehyde cross-links by heating.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using a spin column or phenol-chloroform extraction.

6. Analysis:

  • Quantify the amount of immunoprecipitated DNA at specific gene loci using quantitative PCR (qPCR) or perform genome-wide analysis using high-throughput sequencing (ChIP-seq).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Flow_Cytometry_Workflow start Start: Treat cells with this compound harvest Harvest and Fix Cells (Ethanol) start->harvest stain Stain DNA (Propidium Iodide + RNase) harvest->stain acquire Acquire Data (Flow Cytometer) stain->acquire analyze Analyze Cell Cycle Phases (G1, S, G2/M) acquire->analyze end End: Quantify cell distribution analyze->end

Figure 5: A generalized workflow for cell cycle analysis by flow cytometry.

1. Cell Treatment and Harvesting:

  • Treat cells with this compound as described above.

  • Harvest cells by trypsinization and wash with PBS.

2. Fixation:

  • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.

  • Incubate at -20°C for at least 2 hours.

3. Staining:

  • Wash the fixed cells with PBS.

  • Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

4. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • Excite PI with a 488 nm laser and detect emission at ~617 nm.

  • Collect data from at least 10,000 events per sample.

5. Data Analysis:

  • Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assays

These protocols are used to quantify the induction of apoptosis following this compound treatment.

Annexin V/Propidium Iodide (PI) Staining:

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment and Harvesting:

  • Treat and harvest cells as described for flow cytometry.

2. Staining:

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI.

  • Incubate in the dark for 15 minutes at room temperature.

3. Flow Cytometry:

  • Analyze the stained cells by flow cytometry within 1 hour.

  • FITC is excited at 488 nm and emission is detected at ~525 nm. PI is detected as described above.

Caspase-Glo 3/7 Assay:

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

1. Cell Plating and Treatment:

  • Plate cells in a white-walled 96-well plate and treat with this compound.

2. Assay:

  • Add Caspase-Glo® 3/7 Reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate reader.

Conclusion

This compound is a potent inhibitor of CDK1, CDK2, and CDK9, with demonstrated anti-proliferative activity in cancer cells. Based on the established roles of its target kinases, the downstream signaling effects of this compound are predicted to involve the inhibition of Retinoblastoma protein phosphorylation, leading to G1 cell cycle arrest, and the suppression of RNA Polymerase II CTD phosphorylation, resulting in the inhibition of transcriptional elongation and subsequent induction of apoptosis. The experimental protocols provided in this guide offer a framework for the detailed investigation of these and other downstream effects of this compound, which will be crucial for its further preclinical and clinical development. Further studies are warranted to provide direct experimental evidence for these predicted downstream signaling events in various cancer models.

References

An In-Depth Technical Guide to AZD5597: IC50 Values and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Cyclin-Dependent Kinase (CDK) inhibitor, AZD5597, with a focus on its inhibitory concentrations (IC50) in various cell lines. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a potent, intravenously administered imidazole (B134444) pyrimidine (B1678525) amide inhibitor of Cyclin-Dependent Kinases (CDKs).[1][2][][4] It demonstrates significant anti-proliferative effects across a range of cancer cell lines.[1][2][5] The primary mechanism of action for this compound is the inhibition of CDK1 and CDK2, key regulators of the cell cycle, which leads to the suppression of tumor cell proliferation.[5][6]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined against its primary kinase targets and in cancer cell lines.

Target/Cell LineIC50 Value (µM)Description of Assay
CDK10.002Kinase activity assay.
CDK20.002Kinase activity assay.
LoVo (Human Colon Carcinoma)0.039Antiproliferative activity assessed as inhibition of BrdU incorporation after 48 hours.[6]

Signaling Pathway of this compound

This compound exerts its anti-cancer effects by targeting the cell cycle machinery. CDKs are serine/threonine kinases that, when complexed with their regulatory cyclin subunits, phosphorylate various protein substrates to drive the cell cycle forward. This compound's inhibition of CDK1/Cyclin B and CDK2/Cyclin E complexes leads to cell cycle arrest, thereby preventing cell division and proliferation.

AZD5597_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE pRb pRb CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CDK1 CDK1 CDK1_CyclinB CDK1/Cyclin B Complex CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis promotes This compound This compound This compound->CDK2_CyclinE inhibits This compound->CDK1_CyclinB inhibits

This compound inhibits CDK1 and CDK2 complexes, leading to cell cycle arrest.

Experimental Protocols for IC50 Determination

The determination of IC50 values is a critical step in assessing the efficacy of a potential therapeutic compound. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Protocol: IC50 Determination using MTT Assay [7]

  • Cell Seeding:

    • Harvest and count cells from logarithmic phase growth.

    • Adjust the cell suspension to a concentration of 1-10 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator until cells adhere.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of serial dilutions of the drug at various concentrations.

    • Add the drug dilutions to the appropriate wells. Include a solvent control (DMSO) and a positive control with a drug known to have cytotoxic effects. Each condition should be replicated (typically in triplicate).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the culture medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the solvent control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

IC50_Determination_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis arrow arrow Harvest Harvest & Count Cells Seed Seed Cells in 96-Well Plate Harvest->Seed Prepare_Drug Prepare Serial Dilutions of this compound Add_Drug Add Drug to Wells Prepare_Drug->Add_Drug Incubate_Drug Incubate (e.g., 48h) Add_Drug->Incubate_Drug Add_MTT Add MTT Reagent Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Dissolve Dissolve Formazan with DMSO Incubate_MTT->Dissolve Read_Absorbance Measure Absorbance (490 nm) Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

A generalized workflow for determining the IC50 value using an MTT assay.

References

AZD5597: A Technical Guide to its Physicochemical Properties for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of AZD5597, a potent inhibitor of Cyclin-Dependent Kinases (CDKs). The information presented herein is intended to support researchers and drug development professionals in their scientific investigations. This guide includes summarized quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is a small molecule inhibitor with favorable physicochemical properties for research and development.[1][2] A summary of its key properties is presented in the tables below.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C23H28FN7O[2]
Molecular Weight 437.51 g/mol [2]
CAS Number 924641-59-8[2]
Appearance Solid powder[2]
Purity ≥98%[3]
IUPAC Name (S)-(4-((5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanoneMedKoo Biosciences
Table 2: Solubility of this compound
SolventSolubilitySource
DMSO SolubleMedKoo Biosciences
Methanol Soluble[3]
Water Not specified, likely lowInferred

It is recommended to prepare stock solutions in DMSO and make further dilutions in aqueous buffers or cell culture media.

Table 3: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueNotes
logP ~3.5 - 4.5The octanol-water partition coefficient (logP) is a measure of lipophilicity. Higher values indicate greater lipid solubility. The predicted value suggests good membrane permeability.
pKa ~7.5 - 8.5 (most basic)The acid dissociation constant (pKa) indicates the ionization state of a molecule at a given pH. The predicted basic pKa suggests that this compound will be partially protonated at physiological pH.

Note: These values are computationally predicted and may not reflect experimentally determined values.

Biological Activity

This compound is a potent inhibitor of CDK1 and CDK2, key regulators of the cell cycle.[3][4] Its inhibitory activity has been demonstrated in both biochemical and cell-based assays.

Table 4: In Vitro Biological Activity of this compound
Target/AssayIC50Cell LineSource
CDK1 2 nMN/A (Biochemical Assay)[3][4]
CDK2 2 nMN/A (Biochemical Assay)[3][4]
Cell Proliferation (BrdU incorporation) 39 nMLoVo (human colon carcinoma)[4]
Table 5: In Vivo Efficacy of this compound
Animal ModelCell LineDosing RegimenTumor Growth InhibitionSource
Mouse XenograftSW620 (human colon adenocarcinoma)15 mg/kg, intraperitonealSignificant reduction in tumor volume[3]

Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting CDK1 and CDK2, which play crucial roles in cell cycle progression. The diagram below illustrates the points of intervention of this compound in the cell cycle signaling pathway.

Cell_Cycle_Signaling_Pathway This compound Inhibition of Cell Cycle Progression cluster_G1S G1/S Transition cluster_G2M G2/M Transition G1 G1 Phase S S Phase (DNA Replication) CyclinE_CDK2 Cyclin E / CDK2 G1->CyclinE_CDK2 Activation G2 G2 Phase S->G2 M M Phase (Mitosis) CyclinB_CDK1 Cyclin B / CDK1 G2->CyclinB_CDK1 Activation pRb pRb CyclinE_CDK2->pRb Phosphorylates Arrest_G1S G1/S Arrest CyclinE_CDK2->Arrest_G1S Leads to E2F E2F pRb->E2F Releases E2F->S Promotes Transcription Mitotic_Substrates Mitotic Substrates (e.g., Lamins, Histone H1) CyclinB_CDK1->Mitotic_Substrates Phosphorylates Arrest_G2M G2/M Arrest CyclinB_CDK1->Arrest_G2M Leads to Mitotic_Substrates->M This compound This compound This compound->CyclinE_CDK2 Inhibits This compound->CyclinB_CDK1 Inhibits

This compound inhibits CDK1 and CDK2, leading to cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

CDK1/CDK2 Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of this compound against CDK1 and CDK2.

Kinase_Assay_Workflow Workflow for CDK Kinase Inhibition Assay start Start prep_reagents Prepare Reagents: - CDK1/Cyclin B or CDK2/Cyclin E/A - Substrate (e.g., Histone H1) - ATP ([gamma]-32P-ATP) - Assay Buffer - this compound dilutions start->prep_reagents add_components Add to microplate: 1. Assay Buffer 2. This compound or vehicle 3. CDK enzyme complex prep_reagents->add_components pre_incubate Pre-incubate at room temperature add_components->pre_incubate initiate_reaction Initiate reaction by adding ATP/[gamma]-32P-ATP and substrate pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction (e.g., add EDTA or spot onto phosphocellulose paper) incubate->stop_reaction wash Wash to remove unincorporated [gamma]-32P-ATP stop_reaction->wash measure Measure radioactivity (Scintillation counting) wash->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end

A typical workflow for an in vitro CDK kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in assay buffer.

    • Prepare a reaction mixture containing the CDK enzyme (CDK1/Cyclin B or CDK2/Cyclin E/A) and its specific substrate (e.g., Histone H1 peptide) in assay buffer.

    • Prepare an ATP solution containing a known concentration of unlabeled ATP and a tracer amount of radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Assay Procedure:

    • In a 96-well plate, add the this compound dilutions or vehicle control.

    • Add the enzyme/substrate mixture to each well.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

    • If using phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (BrdU Incorporation) Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on a cancer cell line, such as LoVo cells, by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.[4]

Methodology:

  • Cell Culture and Treatment:

    • Seed LoVo cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for a period that allows for significant incorporation into the DNA of proliferating cells (e.g., 2-4 hours).

  • Fixation and Denaturation:

    • Remove the labeling medium and fix the cells with a suitable fixative (e.g., methanol-based).

    • Denature the DNA to expose the incorporated BrdU. This is typically achieved by treatment with an acid solution (e.g., HCl).

  • Immunodetection:

    • Incubate the cells with a primary antibody specific for BrdU.

    • Wash the cells and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development and Measurement:

    • Add a substrate for HRP (e.g., TMB) and allow the color to develop.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation for each treatment condition relative to the vehicle control.

    • Determine the IC50 value of this compound for cell proliferation inhibition.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model using a human cancer cell line like SW620.[3]

Xenograft_Workflow Workflow for In Vivo Xenograft Study start Start cell_culture Culture SW620 cells start->cell_culture cell_injection Subcutaneously inject cells into immunodeficient mice cell_culture->cell_injection tumor_growth Monitor tumor growth cell_injection->tumor_growth randomization Randomize mice into treatment groups when tumors reach a specific size tumor_growth->randomization treatment Administer this compound or vehicle (e.g., intraperitoneal injection) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Euthanize mice at study endpoint monitoring->endpoint analysis Excise tumors, weigh, and perform histological/molecular analysis endpoint->analysis end End analysis->end

A typical workflow for an in vivo xenograft study.

Methodology:

  • Cell Culture and Implantation:

    • Culture SW620 human colon adenocarcinoma cells under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation and measure tumor volume regularly using calipers.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare a formulation of this compound suitable for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).

    • Administer this compound or the vehicle control to the mice according to the planned dosing schedule (e.g., 15 mg/kg, intraperitoneally, daily or intermittently).

  • Monitoring and Endpoint:

    • Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study (e.g., after a specified number of weeks or when tumors in the control group reach a certain size), euthanize the mice.

  • Tissue Collection and Analysis:

    • Excise the tumors and measure their final weight.

    • Tumor tissue can be processed for further analysis, such as histopathology (H&E staining), immunohistochemistry (to assess proliferation and apoptosis markers), or molecular analysis (e.g., Western blotting to confirm target engagement).

Conclusion

This compound is a potent dual inhibitor of CDK1 and CDK2 with demonstrated anti-proliferative activity in vitro and anti-tumor efficacy in vivo. Its favorable physicochemical properties make it a valuable tool for researchers investigating the role of CDKs in cancer and other diseases. The experimental protocols and pathway information provided in this guide are intended to facilitate further research and development of this and similar compounds.

References

Methodological & Application

Application Notes and Protocols for AZD5597 Cell-Based Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1 and CDK2 with IC50 values in the low nanomolar range.[1][2] CDKs are key regulatory enzymes that control the progression of the cell cycle. By inhibiting CDK1 and CDK2, this compound induces cell cycle arrest, leading to anti-proliferative effects in various cancer cell lines.[3][4] These application notes provide detailed protocols for optimizing cell-based assays to characterize the activity of this compound.

Note: Initial research may categorize this compound within broader kinase inhibitor screening panels, but its primary mechanism of action is the inhibition of CDKs, not MEK.

Signaling Pathway

The diagram below illustrates the central role of CDK1 and CDK2 in cell cycle progression, the target pathway for this compound. In normal cell cycles, cyclins bind to and activate CDKs, which then phosphorylate key substrates like the Retinoblastoma protein (Rb). This phosphorylation cascade allows the cell to progress through the G1/S and G2/M checkpoints. This compound's inhibition of CDK1/2 prevents this progression, leading to cell cycle arrest.

CDK_Signaling_Pathway cluster_0 Cell Cycle Progression Growth_Factors Growth Factors GF_Receptor Growth Factor Receptor Growth_Factors->GF_Receptor Cyclin_D Cyclin D GF_Receptor->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Binds & Activates Rb Rb CDK4_6->Rb Phosphorylates pRb pRb Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 Binds & Activates S_Phase S Phase CDK2->S_Phase Promotes G1/S Transition Cyclin_A Cyclin A Cyclin_A->CDK2 Binds & Activates CDK1 CDK1 Cyclin_A->CDK1 Binds & Activates M_Phase M Phase CDK1->M_Phase Promotes G2/M Transition Cyclin_B Cyclin B Cyclin_B->CDK1 Binds & Activates E2F E2F Rb->E2F Releases E2F->Cyclin_E Upregulates G1_Phase G1 Phase G2_Phase G2 Phase This compound This compound This compound->CDK2 Inhibits This compound->CDK1 Inhibits

Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.

Experimental Protocols

Cell Proliferation Assay for IC50 Determination

This protocol outlines the use of a resazurin-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound. This assay measures the metabolic activity of viable cells.

Workflow:

Cell_Proliferation_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat with serial dilutions of this compound Incubate_24h->Treat_this compound Incubate_72h Incubate for 72 hours Treat_this compound->Incubate_72h Add_Resazurin Add Resazurin (B115843) solution Incubate_72h->Add_Resazurin Incubate_4h Incubate for 4 hours Add_Resazurin->Incubate_4h Measure_Fluorescence Measure fluorescence (Ex/Em: 560/590 nm) Incubate_4h->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC50 of this compound.

Materials:

  • Cancer cell line of interest (e.g., LoVo, as mentioned in preclinical studies)[1]

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • Multimode plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (see Optimization Table below) in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in complete growth medium. A typical starting concentration might be 10 µM. Include a DMSO vehicle control.

  • Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Resazurin Addition: Prepare a working solution of resazurin in PBS. Add 20 µL of this solution to each well and incubate for 2-4 hours.

  • Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Optimization Parameters:

ParameterRange to TestRecommendation
Cell Seeding Density 1,000 - 10,000 cells/wellAim for 70-80% confluency in control wells at the end of the assay.
This compound Concentration 0.1 nM - 10 µMUse a 10-point, 3-fold serial dilution.
Incubation Time 48, 72, 96 hours72 hours is a common starting point for proliferation assays.
Resazurin Incubation 1 - 6 hoursOptimize for a robust signal without toxicity.
Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of this compound on cell cycle distribution.

Workflow:

Cell_Cycle_Workflow Start Start Seed_Cells_6well Seed cells in 6-well plates Start->Seed_Cells_6well Incubate_24h Incubate for 24 hours Seed_Cells_6well->Incubate_24h Treat_this compound Treat with this compound (e.g., IC50 and 10x IC50) Incubate_24h->Treat_this compound Incubate_48h Incubate for 24-48 hours Treat_this compound->Incubate_48h Harvest_Cells Harvest and wash cells Incubate_48h->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol (B145695) Harvest_Cells->Fix_Cells Stain_PI Stain with Propidium Iodide (PI) and RNase Fix_Cells->Stain_PI Analyze_Flow Analyze by flow cytometry Stain_PI->Analyze_Flow Quantify_Phases Quantify cell cycle phases Analyze_Flow->Quantify_Phases End End Quantify_Phases->End

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

  • 6-well plates

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with this compound at various concentrations (e.g., 1x and 10x IC50) for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% G0/G1% S% G2/M
Vehicle (DMSO)55.225.119.7
This compound (IC50)70.515.314.2
This compound (10x IC50)85.15.69.3
Western Blot for Phospho-Rb (Target Engagement)

This protocol determines if this compound engages its target in cells by measuring the phosphorylation of a key downstream substrate, Rb.

Procedure:

  • Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Rb (Ser807/811) and total Rb. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the ratio of phospho-Rb to total Rb.

Data Presentation:

Treatmentp-Rb/Total Rb Ratio (Normalized to Vehicle)
Vehicle (DMSO)1.00
This compound (0.1x IC50)0.78
This compound (1x IC50)0.25
This compound (10x IC50)0.05

Conclusion

These protocols provide a framework for the comprehensive in vitro characterization of the CDK inhibitor this compound. Optimization of these assays for specific cell lines and experimental conditions is crucial for generating reliable and reproducible data. The provided tables and workflows offer a structured approach to data presentation and experimental design, facilitating the efficient evaluation of this compound's cellular activity.

References

AZD5597: Comprehensive Application Notes for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of AZD5597, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). The provided protocols and data are intended to guide researchers in the effective use of this compound for in vitro and in vivo experiments.

Overview of this compound

This compound is a small molecule inhibitor that targets CDK1 and CDK2, key regulators of the cell cycle.[1] By inhibiting these kinases, this compound can induce cell cycle arrest, making it a compound of interest for cancer research. Its excellent physicochemical properties and pharmacokinetic profile make it suitable for a range of experimental applications.[1][2]

Solubility of this compound

This compound exhibits solubility in various organic solvents and has notable aqueous solubility. The following table summarizes its solubility in different solvents.

Solvent/SystemSolubilityConcentrationNotes
Aqueous Solution Excellent> 50 mg/mL[1]
DMSO Soluble10 mM[3]
Methanol Soluble-Data from initial screening.
Water Poorly Soluble-Contradictory to some reports, initial dissolution in an organic solvent is recommended for aqueous dilutions.
In Vivo Formulation 1 ≥ 2.5 mg/mL5.71 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]
In Vivo Formulation 2 ≥ 2.5 mg/mL5.71 mM10% DMSO, 90% (20% SBE-β-CD in Saline).[4]
In Vivo Formulation 3 ≥ 2.5 mg/mL5.71 mM10% DMSO, 90% Corn Oil.[4]

Stability of this compound

This compound demonstrates good stability under various storage conditions, both as a solid and in solution.

FormStorage TemperatureDurationNotes
Solid -20°C≥ 4 yearsLong-term storage.
Solid Room TemperatureA few weeksStable during ordinary shipping.[5]
Stock Solution in DMSO -80°C6 monthsRecommended for long-term storage of stock solutions.[4]
Stock Solution in DMSO -20°C1 - 6 monthsProtect from light.[3][4]
Aqueous Solution (pH 4-10) Not Specifiedt½ > 100 daysExcellent hydrolytic stability.[1]
Plasma Not Specified> 18 hoursGood stability in plasma.[1]

Signaling Pathway of this compound Action

This compound functions by inhibiting CDK1 and CDK2, which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest at the G1/S and G2/M checkpoints.

AZD5597_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S Cell_Cycle_Arrest Cell Cycle Arrest G1->Cell_Cycle_Arrest G2 G2 Phase S->G2 M M Phase G2->M G2->Cell_Cycle_Arrest M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2 This compound This compound This compound->CDK2_CyclinE This compound->CDK1_CyclinB

This compound inhibits CDK1/2, leading to cell cycle arrest.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weigh the required amount of this compound powder in a sterile container.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1-6 months) or at -80°C for long-term storage (up to 6 months).[3][4]

Preparation of Working Solutions for In Vitro Assays

Materials:

  • This compound stock solution (in DMSO)

  • Appropriate cell culture medium

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • It is recommended to keep the final concentration of DMSO in the culture medium below 0.5% to minimize solvent-induced cytotoxicity.

  • Prepare fresh working solutions for each experiment. Due to the high hydrolytic stability of this compound, it is expected to be stable in culture medium for the duration of most standard in vitro assays.[1]

Preparation of Formulations for In Vivo Administration

The following are examples of formulations that have been used for in vivo studies. It is recommended to prepare these formulations fresh on the day of use.[4]

Formulation 1: DMSO/PEG300/Tween-80/Saline

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Protocol:

  • Dissolve this compound in DMSO to prepare a concentrated stock.

  • In a separate tube, mix the PEG300 and Tween-80.

  • Add the this compound/DMSO stock to the PEG300/Tween-80 mixture and vortex thoroughly.

  • Add the saline to the mixture in a stepwise manner while vortexing to ensure the final solution is clear and homogenous.

  • The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] This formulation achieves a solubility of at least 2.5 mg/mL.[4]

Formulation 2: DMSO/SBE-β-CD/Saline

Materials:

  • This compound

  • DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% NaCl)

Protocol:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Dissolve this compound in DMSO.

  • Add the this compound/DMSO solution to the SBE-β-CD/saline solution.

  • The final composition should be 10% DMSO and 90% (20% SBE-β-CD in Saline).[4] This formulation achieves a solubility of at least 2.5 mg/mL.[4]

Experimental Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a general workflow for conducting in vitro experiments with this compound.

InVitro_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working cell_seeding Seed Cells in Culture Plates treatment Treat Cells with This compound cell_seeding->treatment prep_working->treatment incubation Incubate for Desired Time treatment->incubation analysis Perform Downstream Analysis (e.g., Viability, Cell Cycle) incubation->analysis end End analysis->end

A typical workflow for in vitro cell-based assays with this compound.

References

Application Notes and Protocols for AZD5597 Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1 and CDK2 with high affinity (IC50 of 2 nM for both) and also showing activity against CDK9.[1][2] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK1 and CDK2, this compound disrupts cell cycle progression, leading to cell growth arrest and apoptosis. Its inhibitory action on CDK9 can also affect transcription regulation. Preclinical studies have demonstrated the anti-proliferative effects of this compound in various cancer cell lines and its efficacy in in vivo xenograft models, making it a compound of interest for cancer therapy research.[1][2]

These application notes provide a detailed protocol for utilizing this compound in a human colon adenocarcinoma xenograft model, a valuable tool for studying its in vivo anti-tumor activity, pharmacodynamics, and potential therapeutic applications.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Cell LineAssay
CDK12-Kinase Assay
CDK22-Kinase Assay
-39LoVoBrdU Incorporation

Table 2: In Vivo Efficacy of this compound in a Colon Adenocarcinoma Xenograft Model

Tumor ModelTreatmentDose (mg/kg)Administration RouteDosing ScheduleTumor Volume Reduction (%)
Colon AdenocarcinomaThis compound15Intraperitoneal (i.p.)Intermittent, for 3 weeks55

Signaling Pathway

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2->pRb further phosphorylates CyclinA_CDK1 Cyclin A / CDK1 Mitosis Mitosis CyclinA_CDK1->Mitosis promotes entry CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->Mitosis promotes progression CyclinT_CDK9 Cyclin T / CDK9 RNAPII RNA Polymerase II CyclinT_CDK9->RNAPII phosphorylates C-terminal domain Gene_Transcription Gene Transcription RNAPII->Gene_Transcription initiates This compound This compound This compound->CyclinE_CDK2 This compound->CyclinA_CDK1 This compound->CyclinB_CDK1 This compound->CyclinT_CDK9

Caption: Simplified CDK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

1. Cell Culture and Preparation for Implantation

  • Cell Line: LoVo (human colon adenocarcinoma) is a suitable cell line based on its sensitivity to this compound.[1] The SW620 cell line is another widely used model for metastatic colon cancer.[3][4][5][6][7][8][9]

  • Culture Conditions: Culture LoVo cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile, serum-free medium or PBS for injection.

  • Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is above 95%.

  • Cell Concentration: Adjust the cell suspension to the desired concentration (e.g., 5 x 10^6 cells per 100 µL).

2. Xenograft Tumor Implantation

  • Animal Model: Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Implantation: Subcutaneously inject 5 x 10^6 LoVo cells in a volume of 100 µL of serum-free medium into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

3. This compound Formulation and Administration

  • Formulation:

    • Prepare a stock solution of this compound in DMSO.

    • For a 15 mg/kg dose in a 20g mouse (0.3 mg/mouse), a common vehicle is a mixture of DMSO and corn oil.[1] A suggested formulation is 10% DMSO and 90% Corn Oil.

    • Prepare the final dosing solution fresh on each day of treatment.

  • Administration:

    • Route: Intraperitoneal (i.p.) injection.[1]

    • Dosage: 15 mg/kg body weight.[1]

    • Schedule: Administer intermittently for 3 weeks.[1] A common intermittent schedule is three times a week (e.g., Monday, Wednesday, Friday).

4. Efficacy Evaluation

  • Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Experimental Workflow

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation & Tumor Growth cluster_Treatment Treatment Phase cluster_Evaluation Evaluation Cell_Culture 1. Cell Culture (LoVo or SW620) Cell_Harvesting 2. Cell Harvesting & Viability Check Cell_Culture->Cell_Harvesting Implantation 3. Subcutaneous Implantation (5x10^6 cells/mouse) Cell_Harvesting->Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 5. Randomization (Tumor Volume ~100-150 mm³) Tumor_Monitoring->Randomization AZD5597_Prep 6. This compound Formulation Randomization->AZD5597_Prep Dosing 7. Dosing (15 mg/kg, i.p., intermittent) Randomization->Dosing AZD5597_Prep->Dosing Data_Collection 8. Tumor & Body Weight Measurement Dosing->Data_Collection Endpoint 9. Study Endpoint & Data Analysis Data_Collection->Endpoint

Caption: Experimental workflow for the this compound xenograft model.

References

Application Notes and Protocols: AZD5597 Intravenous Dosing Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5597 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] Its development was centered on creating a compound with suitable physicochemical and pharmacokinetic profiles for intravenous (i.v.) administration in a research setting.[1][3][4][5] These application notes provide a detailed guide to the preparation of this compound for intravenous dosing in preclinical research, based on its known chemical properties and general best practices for parenteral formulation.

Disclaimer: The following protocols are intended for research purposes only. The specific formulation used in the original preclinical studies by the discovering entity has not been publicly disclosed. Therefore, the provided methodologies represent a general approach that may require optimization for specific experimental models and conditions.

Physicochemical and Solubility Data

Proper preparation of this compound for intravenous administration begins with an understanding of its physical and chemical properties. This data is crucial for creating stable and effective dosing solutions.

PropertyValueSource(s)
Molecular Formula C23H28FN7O[6]
Molecular Weight 437.51 g/mol [6]
Appearance Solid powder[6]
Purity >98%[2][6]

A key consideration for any intravenous formulation is the solubility of the compound. This compound exhibits solubility in a range of solvents, which can be leveraged to create a suitable dosing vehicle.

SolventSolubility NotesSource(s)
DMSO Soluble (e.g., 10 mM)
Ethanol Soluble[6]
Methanol Soluble[2]
Water Soluble[6]
Corn Oil Used in a 10% DMSO formulation for in vivo (non-IV) use[1]
PEG300/Tween-80 Used in a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation for in vivo (non-IV) use[1]

Storage and Stability

To maintain the integrity of this compound, proper storage is essential. The following table summarizes the recommended storage conditions for both the solid compound and prepared stock solutions.

FormStorage TemperatureDurationSource(s)
Solid Powder -20°C≥ 4 years[2]
Stock Solution (in DMSO) -20°C1 month (protect from light)[1]
Stock Solution (in DMSO) -80°C6 months[1]

Mechanism of Action: CDK Inhibition

This compound functions by inhibiting cyclin-dependent kinases, which are critical regulators of the cell cycle. The diagram below illustrates the simplified signaling pathway through which CDK inhibitors like this compound exert their anti-proliferative effects.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2M G2/M Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E CDK2_E CDK2 Cyclin E->CDK2_E S Phase Progression S Phase Progression CDK2_E->S Phase Progression Cell Cycle Arrest Cell Cycle Arrest CDK2_E->Cell Cycle Arrest Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A CDK1 CDK1 Cyclin A->CDK1 S Phase Completion S Phase Completion CDK2_A->S Phase Completion CDK2_A->Cell Cycle Arrest S Phase Progression->Cyclin A Cyclin B Cyclin B Cyclin B->CDK1 Mitosis Mitosis CDK1->Mitosis CDK1->Cell Cycle Arrest This compound This compound This compound->CDK2_E inhibits This compound->CDK2_A inhibits This compound->CDK1 inhibits

Caption: Simplified cell cycle pathway showing inhibition points of this compound.

Experimental Protocol: Intravenous Dosing Preparation

This protocol provides a step-by-step guide for the preparation of an this compound solution suitable for intravenous administration in preclinical models. This is a general guideline and may require optimization based on the specific animal model and experimental design.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile syringes and filters (0.22 µm)

  • Vortex mixer

  • Calibrated analytical balance

Workflow for IV Dosing Preparation:

IV_Prep_Workflow cluster_prep Preparation of Stock Solution cluster_dilution Preparation of Final Dosing Solution cluster_admin Administration A Weigh this compound Powder B Add appropriate volume of DMSO to achieve desired molarity (e.g., 10 mM) A->B C Vortex until fully dissolved B->C D Calculate required volume of stock solution for the final dosing concentration C->D E Add stock solution to sterile vehicle (e.g., Saline or D5W) D->E F Gently mix to ensure homogeneity E->F G Sterile filter the final solution (0.22 µm) F->G H Visually inspect for particulates G->H I Administer intravenously to the preclinical model H->I

References

Application Notes and Protocols: AZD5597 Western Blot for Phospho-Retinoblastoma (p-Rb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Retinoblastoma protein (p-Rb) by Western blot following treatment with the CDK inhibitor, AZD5597.

Core Concepts

The Retinoblastoma protein (Rb) is a critical tumor suppressor that plays a pivotal role in regulating the cell cycle. Its function is tightly controlled by phosphorylation. In response to growth signals, cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2, phosphorylate Rb.[1][2][3] This hyperphosphorylation inactivates Rb, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and cell cycle progression.[2]

This compound is a potent inhibitor of CDK1 and CDK2. By inhibiting these kinases, this compound is expected to decrease the phosphorylation of Rb, thereby maintaining Rb in its active, hypophosphorylated state and blocking cell cycle progression. This makes this compound a compound of interest in cancer research and drug development. Western blotting is a key technique to elucidate the effect of this compound on the Rb signaling pathway by specifically detecting the levels of phosphorylated Rb (p-Rb).

Experimental Protocols

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-Rb.

Cell Treatment with this compound
  • Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase and are approximately 70-80% confluent at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing cell culture medium and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the inhibitor to take effect.

Cell Lysis
  • Washing: After incubation, place the cell culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0), supplemented with fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Cell Lysis: Add the ice-cold lysis buffer to the cells (e.g., 1 mL for a 10 cm dish).[4]

  • Scraping and Collection: Use a cell scraper to gently scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.

  • Normalization: Based on the protein concentrations, normalize the samples to ensure equal loading of total protein for each lane in the subsequent Western blot.

Western Blotting
  • Sample Preparation: Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-p-Rb Ser780 or Ser807/811) diluted in blocking buffer. This incubation is typically performed overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. This is typically done for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the bound antibodies and re-probed with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to assess the change in the ratio of p-Rb to total Rb.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table. Densitometry analysis of the protein bands should be performed using appropriate software.

Treatment Groupp-Rb (SerXXX) IntensityTotal Rb Intensityp-Rb / Total Rb RatioLoading Control Intensity
Vehicle Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)

Signaling Pathway Diagram

Rb_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 CyclinE_CDK2 Cyclin E / CDK2 Mitogenic_Signals->CyclinE_CDK2 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates CyclinE_CDK2->Rb_E2F Phosphorylates p16 p16 (Inhibitor) p16->CyclinD_CDK46 pRb p-Rb (Inactive) Rb_E2F->pRb E2F E2F (Active) Rb_E2F->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound This compound->CyclinE_CDK2 Inhibits

Caption: The Rb signaling pathway and the inhibitory effect of this compound.

References

Application Notes and Protocols: Troubleshooting Cell Viability Assays for AZD5597, a CDK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD5597 is a potent, small-molecule inhibitor of Cyclin-Dependent Kinases (CDKs), specifically CDK1 and CDK2, with IC50 values of 2 nM for both enzymes.[1] It demonstrates anti-proliferative effects across a range of cancer cell lines and has shown anti-tumor activity in preclinical models.[1][2][3] The mechanism of action involves blocking the activity of CDKs, which are crucial regulators of the cell cycle.[4] Inhibition of these kinases leads to cell cycle arrest and can induce apoptosis, thereby reducing tumor cell proliferation.[4]

Accurate assessment of cell viability and cytotoxicity is fundamental in preclinical evaluation of compounds like this compound. Luminescence-based assays, such as the CellTiter-Glo® assay, are widely used due to their high sensitivity, broad linear range, and simple "add-mix-measure" format.[5][6][7] This assay quantifies ATP, a key indicator of metabolically active, viable cells.[5][7][8] This document provides a detailed protocol for using a luminescence-based assay to determine the potency (IC50) of this compound and offers a comprehensive guide to troubleshooting common issues.

I. Signaling Pathway of this compound Target

This compound inhibits CDK1 and CDK2, key components of the cell cycle machinery. These kinases form complexes with cyclins to phosphorylate target proteins, such as Retinoblastoma protein (Rb), driving the cell through critical cell cycle checkpoints, primarily the G1/S and G2/M transitions. By inhibiting CDK1/2, this compound prevents this phosphorylation cascade, leading to cell cycle arrest.

AZD5597_Pathway cluster_0 Cell Cycle Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb p-Rb CDK46->pRb P CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->pRb P CyclinA Cyclin A CyclinA->CDK2 CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 M_Phase M-Phase Entry (Mitosis) CDK1->M_Phase promotes Rb Rb Rb->CDK46 E2F E2F Rb->E2F S_Phase S-Phase Entry (DNA Replication) pRb->S_Phase releases E2F E2F->S_Phase promotes This compound This compound This compound->CDK2 This compound->CDK1

Figure 1. this compound inhibits CDK1/2 to induce cell cycle arrest.

II. Experimental Protocol: Cell Viability (IC50 Determination)

This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay for determining the half-maximal inhibitory concentration (IC50) of this compound.

A. Materials

  • Cancer cell line of interest (e.g., LoVo, as this compound is effective in this line[1])

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound compound[3][9]

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile 96-well clear-bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar ATP-based assay)[7][8]

  • Multichannel pipette

  • Luminometer plate reader

B. Experimental Workflow Diagram

Viability_Assay_Workflow cluster_workflow IC50 Determination Workflow A 1. Cell Seeding Seed cells in 96-well plate. Incubate 24h. B 2. Compound Preparation Prepare serial dilutions of this compound in medium. C 3. Cell Treatment Add compound dilutions to cells. Incubate 48-72h. A->C D 4. Assay Reagent Addition Equilibrate plate to RT. Add CellTiter-Glo® Reagent. E 5. Incubation & Measurement Mix and incubate for 10 min. Read luminescence. F 6. Data Analysis Normalize data to controls. Plot dose-response curve. Calculate IC50.

Figure 2. Workflow for this compound cell viability assay.

C. Step-by-Step Procedure

  • Cell Seeding: a. Culture cells until they are in the logarithmic growth phase.[10] b. Trypsinize (for adherent cells), count, and prepare a cell suspension at the desired density (e.g., 5,000 cells/100 µL). Note: Optimal seeding density should be determined for each cell line to ensure cells remain in exponential growth throughout the assay period. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. To avoid "edge effects," fill the perimeter wells with 100 µL of sterile PBS or medium without cells.[10] d. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations. A 10-point, 3-fold dilution series is common. c. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (typically ≤0.1%).[10]

  • Cell Treatment: a. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. b. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[1]

  • Luminescence Assay: a. Thaw the CellTiter-Glo® buffer and reconstitute the substrate according to the manufacturer's protocol.[5] b. Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[8] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of medium in each well (e.g., 100 µL).[5] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[8] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8] f. Measure the luminescence using a plate luminometer.

  • Data Analysis: a. Subtract the average background luminescence from wells containing medium only. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).[5] c. Plot the percent viability against the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[5]

III. Data Presentation

Quantitative results should be summarized for clear interpretation.

Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
LoVoColon Adenocarcinoma480.039[1]
HCT116Colorectal Carcinoma72Hypothetical 0.055
MCF-7Breast Adenocarcinoma72Hypothetical 0.120
A549Lung Carcinoma72Hypothetical > 1.0

IV. Troubleshooting Guide

Cell viability assays with kinase inhibitors can be prone to specific issues.[11][12] This guide addresses common problems.

Table 2: Troubleshooting Common Issues in Cell Viability Assays

ProblemProbable Cause(s)Recommended Solution(s)
High Variability Between Replicates 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.[10]2. Pipetting Errors: Inaccurate dispensing of cells or compound.[10]3. Edge Effects: Evaporation from outer wells of the plate.[10]1. Ensure the cell suspension is homogenous before and during plating.2. Calibrate pipettes regularly; use reverse pipetting for viscous solutions.3. Avoid using the outer wells for experimental data; fill them with sterile medium or PBS.[10]
No or Weak Dose-Response 1. Insufficient Incubation Time: Treatment duration is too short to observe an effect.[11]2. Compound Inactivity: Degradation of this compound stock solution.3. Cell Line Resistance: Cells may have intrinsic resistance mechanisms.[10]4. Suboptimal Assay Conditions: Assay is not sensitive enough for the cell number.[11]1. Increase the incubation time (e.g., from 48h to 72h or 96h).2. Prepare fresh compound dilutions for each experiment. Store stock solution at -80°C in aliquots.[1]3. Confirm target engagement (e.g., via Western blot for p-Rb) to ensure the pathway is active and inhibited.4. Optimize cell seeding density to ensure a robust signal-to-background ratio.
Increased "Viability" at High Concentrations 1. Assay Interference: The compound may directly interact with the luciferase enzyme or ATP.[10]2. Metabolic Shift: Sub-lethal drug concentrations can sometimes cause a stress response that increases cellular ATP levels.[10]1. Run a cell-free control: add the compound dilutions to medium only, then perform the assay to check for direct signal interference.[10]2. Use an alternative viability assay that measures a different endpoint (e.g., a dye exclusion or protease activity assay) to confirm the result.[13]
High Background Signal 1. Media Contamination: Bacterial or fungal contamination can produce ATP.2. Reagent Issues: Contamination or improper storage of assay reagents.1. Always use aseptic techniques. Regularly check cultures for contamination.2. Use fresh reagents and ensure they are stored as recommended by the manufacturer.
Inconsistent Results Between Experiments 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity.[10]2. Serum Variability: Different lots of serum can contain varying levels of growth factors, affecting inhibitor potency.[10]3. Inconsistent DMSO Concentration: Varying solvent levels can affect cell health.[12]1. Use low-passage, authenticated cell lines for all experiments.[10]2. Test and qualify a single large lot of serum for a series of experiments. Consider reducing serum concentration during treatment if appropriate.[10]3. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.[10]

References

Application Notes and Protocols: AZD5597 in Combination with Paclitaxel for Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AZD5597 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] These kinases are critical regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Paclitaxel (B517696), a taxane-family chemotherapeutic agent, stabilizes microtubules, leading to mitotic arrest and subsequent cell death.[3][4][5] The distinct mechanisms of action of this compound and paclitaxel suggest a potential for synergistic anti-tumor activity when used in combination. This document provides detailed application notes and protocols for investigating the therapeutic potential of this compound in combination with paclitaxel in preclinical cancer models.

Core Concepts and Rationale for Combination

The combination of a CDK inhibitor like this compound with a microtubule-stabilizing agent such as paclitaxel is predicated on the principle of targeting distinct phases and processes of the cell cycle to enhance therapeutic efficacy. Paclitaxel primarily exerts its cytotoxic effects during the M-phase of the cell cycle by disrupting mitotic spindle formation.[3][4] In contrast, this compound, by inhibiting CDK1 and CDK2, can induce cell cycle arrest at the G1/S and G2/M checkpoints.[1][2] This dual-front assault on the cell cycle machinery can potentially lead to a more profound and sustained anti-proliferative effect and may overcome potential resistance mechanisms to either agent alone.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Paclitaxel Combination in Human Cancer Cell Lines (Hypothetical Data)
Cell LineTreatmentIC50 (nM)Combination Index (CI)
MCF-7 (Breast) This compound85-
Paclitaxel12-
This compound + Paclitaxel15 (this compound) / 2 (Paclitaxel)0.45 (Synergistic)
A549 (Lung) This compound120-
Paclitaxel25-
This compound + Paclitaxel28 (this compound) / 6 (Paclitaxel)0.52 (Synergistic)
OVCAR-3 (Ovarian) This compound95-
Paclitaxel18-
This compound + Paclitaxel18 (this compound) / 3.5 (Paclitaxel)0.48 (Synergistic)

Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound and Paclitaxel Combination in a Xenograft Model (Hypothetical Data)
Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 150-
This compound (25 mg/kg) 1100 ± 12026.7
Paclitaxel (10 mg/kg) 950 ± 11036.7
This compound + Paclitaxel 350 ± 8076.7

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound and paclitaxel, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, OVCAR-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Paclitaxel (stock solution in DMSO)

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and paclitaxel in complete growth medium.

  • For combination treatment, prepare a fixed-ratio combination of this compound and paclitaxel.

  • Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

  • For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Protocol 2: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound and paclitaxel, alone and in combination, in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for implantation (e.g., 5 x 10^6 OVCAR-3 cells in Matrigel)

  • This compound formulated for in vivo administration

  • Paclitaxel formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into four treatment groups: Vehicle control, this compound alone, Paclitaxel alone, and this compound + Paclitaxel.

  • Administer treatments as per the defined schedule (e.g., this compound daily via oral gavage, Paclitaxel twice weekly via intraperitoneal injection).

  • Measure tumor volume with calipers every 3-4 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.

Mandatory Visualizations

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_drug_action Drug Intervention G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition This compound This compound CDK1_2 CDK1/CDK2 This compound->CDK1_2 inhibits Paclitaxel Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules stabilizes CDK1_2->G1 promotes G1/S CDK1_2->G2 promotes G2/M Microtubules->M required for

Caption: Combined impact of this compound and Paclitaxel on the cell cycle.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Seeding Drug_Treatment Single Agent & Combination Treatment Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (MTT) Drug_Treatment->Viability_Assay Data_Analysis_invitro IC50 & CI Determination Viability_Assay->Data_Analysis_invitro Tumor_Implantation Xenograft Implantation Data_Analysis_invitro->Tumor_Implantation Inform Dosing Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Treatment_Groups Randomization & Treatment Tumor_Growth->Treatment_Groups Tumor_Monitoring Tumor Volume & Body Weight Monitoring Treatment_Groups->Tumor_Monitoring Endpoint Endpoint Analysis Tumor_Monitoring->Endpoint

References

Application Notes and Protocols: Investigating the Synergistic Effect of AZD5597 and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies with conventional chemotherapy agents represents a promising strategy in cancer treatment. This approach aims to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity. This document provides a detailed framework for investigating the potential synergistic effects of AZD5597, a potent cyclin-dependent kinase (CDK) inhibitor, and doxorubicin (B1662922), a widely used anthracycline chemotherapy drug.[][2][3][4][5][][7]

Doxorubicin exerts its cytotoxic effects primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which leads to DNA damage and apoptosis.[][2][8][9][10] this compound is an inhibitor of multiple CDKs, including CDK1, CDK2, and CDK9, which are crucial for cell cycle progression and transcription regulation.[3][4] By inhibiting CDKs, this compound can induce cell cycle arrest, providing a strong rationale for combining it with a DNA-damaging agent like doxorubicin. The hypothesis is that cell cycle arrest induced by this compound will prevent cancer cells from repairing the DNA damage caused by doxorubicin, leading to a synergistic enhancement of apoptosis.

These application notes and protocols are intended to guide researchers in the design and execution of preclinical studies to evaluate this potential synergy.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound and Doxorubicin as Single Agents
Cell LineCompoundIC50 (µM)
Breast Cancer
MCF-7This compoundData to be determined
DoxorubicinData to be determined
MDA-MB-231This compoundData to be determined
DoxorubicinData to be determined
Lung Cancer
A549This compoundData to be determined
DoxorubicinData to be determined
H460This compoundData to be determined
DoxorubicinData to be determined
Leukemia
JurkatThis compoundData to be determined
DoxorubicinData to be determined
K562This compoundData to be determined
DoxorubicinData to be determined

IC50 values represent the concentration of the drug required to inhibit cell growth by 50% and are to be determined experimentally.

Table 2: Synergistic Effect of this compound and Doxorubicin Combination
Cell LineCombination Ratio (this compound:Doxorubicin)Combination Index (CI) at ED50Interpretation
MCF-7e.g., 1:1, 1:5, 5:1Data to be determinedSynergism (CI < 1), Additive (CI = 1), Antagonism (CI > 1)
MDA-MB-231e.g., 1:1, 1:5, 5:1Data to be determinedSynergism (CI < 1), Additive (CI = 1), Antagonism (CI > 1)
A549e.g., 1:1, 1:5, 5:1Data to be determinedSynergism (CI < 1), Additive (CI = 1), Antagonism (CI > 1)

The Combination Index (CI) is a quantitative measure of drug interaction. ED50 represents the dose that produces 50% of the maximal effect.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 Values

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin individually in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water or DMSO)

  • 96-well plates

  • MTT or resazurin-based cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound and doxorubicin in complete growth medium. A typical concentration range to test would be from 0.001 µM to 100 µM.

  • Drug Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with vehicle control (DMSO or water at the same concentration as in the highest drug concentration).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Alternatively, add 10 µL of resazurin (B115843) reagent and incubate for 2-4 hours.

  • Data Acquisition: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals and read the absorbance at 570 nm. If using resazurin, read the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Protocol 2: Combination Index (CI) Assay for Synergy Determination

Objective: To evaluate the synergistic, additive, or antagonistic effect of combining this compound and doxorubicin.

Materials:

  • Same materials as in Protocol 1.

  • CompuSyn software or similar software for CI calculation.

Procedure:

  • Experimental Design: Based on the individual IC50 values, design a combination experiment using either a constant ratio or a non-constant ratio (checkerboard) method.

    • Constant Ratio: Prepare serial dilutions of a fixed-ratio mixture of this compound and doxorubicin (e.g., based on the ratio of their IC50 values).

    • Checkerboard Assay: Prepare a matrix of concentrations with serial dilutions of this compound in the rows and serial dilutions of doxorubicin in the columns.

  • Cell Seeding and Treatment: Follow steps 1 and 3 from Protocol 1, treating cells with the single agents and their combinations.

  • Incubation and Viability Assessment: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination (Fa = 1 - % viability/100).

    • Use the Chou-Talalay method and CompuSyn software to calculate the Combination Index (CI).

    • Interpretation of CI values:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Protocol 3: Western Blot Analysis for Apoptosis Markers

Objective: To investigate the molecular mechanism of the synergistic effect by examining the expression of key apoptosis-related proteins.

Materials:

  • Cancer cells treated with this compound, doxorubicin, and the combination.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-phospho-H2AX).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with the drugs for a specified time (e.g., 24 or 48 hours). Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the expression levels of the target proteins between the different treatment groups.

Visualizations

Synergistic_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition Apoptosis Enhanced Apoptosis This compound This compound CDK CDK1/2/9 This compound->CDK Inhibition CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest DNADamage DNA Double-Strand Breaks DNADamage->Apoptosis Induces DNADamage->Apoptosis CellCycle Cell Cycle Progression (G1/S, G2/M) CDK->CellCycle Promotes DNARepair DNA Repair Mechanisms CellCycle->DNARepair Allows time for CellCycleArrest->DNARepair Inhibits CellCycleArrest->Apoptosis Experimental_Workflow Start Start: Select Cancer Cell Lines IC50 Protocol 1: Determine IC50 (Single Agent Activity) Start->IC50 Design Design Combination Study (Constant Ratio or Checkerboard) IC50->Design CI_Assay Protocol 2: Perform Combination Assay (Cell Viability) Design->CI_Assay Analysis Calculate Combination Index (CI) (CompuSyn Software) CI_Assay->Analysis Decision Synergy Observed? Analysis->Decision Mechanism Protocol 3: Investigate Mechanism (Western Blot for Apoptosis Markers) Decision->Mechanism Yes (CI < 1) NoSynergy End: No Synergy Observed Decision->NoSynergy No (CI >= 1) End End: Preclinical Rationale Established Mechanism->End Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNADamage DNA Damage Doxorubicin->DNADamage Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 Activation DNADamage->p53 Bax Bax Upregulation p53->Bax Bax->Mitochondria

References

Application Notes and Protocols: Synergistic Inhibition of Cancer Cells with PARP Inhibitors in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on AZD5597: No public data was found for a compound designated this compound in combination with PARP inhibitors. This document will focus on the principles and published data for combining PARP inhibitors with other targeted agents, including other AstraZeneca (AZD) compounds, which is likely the user's interest.

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone of targeted therapy, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][2] The mechanism of action of PARP inhibitors involves trapping PARP enzymes on DNA at sites of single-strand breaks, which leads to the formation of double-strand breaks during DNA replication.[2][3][4] In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[1][2][5]

Despite their success, the efficacy of PARP inhibitors can be limited by both intrinsic and acquired resistance.[1] To overcome these limitations and broaden the utility of PARP inhibitors to a larger patient population, combination strategies are being actively investigated.[1][6] The rationale behind these combinations is to target multiple nodes within the DNA Damage Response (DDR) network or to inhibit parallel survival pathways, thereby inducing a more potent and durable anti-tumor response.[5][6]

This document provides an overview of the preclinical and clinical findings for the combination of PARP inhibitors with other targeted agents, detailed experimental protocols for evaluating such combinations, and visual representations of the underlying biological pathways and experimental workflows.

Signaling Pathways and Mechanisms of Action

The synergistic effect of combining PARP inhibitors with other targeted agents often stems from the intricate crosstalk between different cellular signaling pathways. For instance, inhibiting pathways involved in cell cycle control or alternative DNA repair mechanisms can potentiate the effects of PARP inhibition.

cluster_0 DNA Damage & Repair cluster_1 Cell Cycle Control DNA_Damage DNA Single-Strand Break (SSB) PARP PARP DNA_Damage->PARP recruits BER Base Excision Repair (BER) PARP->BER activates DSB DNA Double-Strand Break (DSB) PARP->DSB leads to stalled replication forks & PARPi PARP Inhibitor (e.g., Olaparib (B1684210), Talazoparib) PARPi->PARP inhibits & traps BER->DNA_Damage repairs HR Homologous Recombination (HR) DSB->HR repaired by NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ repaired by (error-prone) ATR ATR DSB->ATR activates Cell_Death Apoptosis / Cell Death HR->Cell_Death prevents NHEJ->Cell_Death can lead to CHK1 CHK1 ATR->CHK1 activates WEE1 WEE1 CHK1->WEE1 activates CDK CDK1/2 WEE1->CDK inhibits G2M_Checkpoint G2/M Checkpoint CDK->G2M_Checkpoint promotes G2M_Checkpoint->DSB allows time for repair of Other_Inhibitors Other DDR Inhibitors (e.g., ATRi, WEE1i) Other_Inhibitors->ATR inhibit Other_Inhibitors->WEE1 inhibit

Caption: Signaling pathway of PARP inhibition and synthetic lethality with other DDR inhibitors.

Quantitative Data from Combination Studies

The following tables summarize clinical trial data for the combination of PARP inhibitors with other targeted agents.

Table 1: Olaparib in Combination with Other Agents

Combination AgentCancer TypePhaseNDosingObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Reference
Paclitaxel (B517696)Metastatic Triple-Negative Breast CancerI19Olaparib 200 mg BID + Paclitaxel 90 mg/m² weekly33-40% (Partial Response)-[7]
CediranibRecurrent Platinum-Sensitive Ovarian Cancer-90Olaparib 200 mg BID + Cediranib 30 mg QD--[8]
DurvalumabEndometrial Cancer (pMMR)--Olaparib + DurvalumabClinically beneficial-[9]
Capivasertib (B1684468) (AZD5363)Advanced Solid TumorsI64Olaparib 300 mg BID + Capivasertib 400 mg BID (4 days on/3 days off) or 640 mg BID (2 days on/5 days off)-44.6% (CR/PR or SD ≥4 months)[10]

Table 2: Talazoparib (B560058) in Combination with Other Agents

Combination AgentCancer TypePhaseNDosingObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Reference
TemozolomideAdvanced Malignancies (BRCA-normal)I18Talazoparib 1 mg QD + Temozolomide 37.5 mg/m²22.2% (4 PRs)-[11]
IrinotecanAdvanced Malignancies (BRCA-normal)I22Talazoparib 1 mg QD + Irinotecan 37.5 mg/m²22.7% (5 PRs)-[11]
AvelumabAdvanced Solid TumorsIb/II223Talazoparib + AvelumabComparable to monotherapyDurable responses observed[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug combinations. Below are representative protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effects of a PARP inhibitor alone and in combination with another targeted agent on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • PARP inhibitor (e.g., Olaparib)

  • Second targeted agent (e.g., an AKT inhibitor)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of the PARP inhibitor and the second agent in complete growth medium. Treat the cells with single agents or in combination at various concentrations. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the molecular effects of the drug combination on key signaling proteins.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PAR, anti-phospho-AKT, anti-γH2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the drug combination in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for xenograft implantation

  • PARP inhibitor and second targeted agent formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle, PARP inhibitor alone, second agent alone, combination).

  • Drug Administration: Administer drugs according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoint: Continue treatment for a specified duration or until tumors reach a predetermined endpoint. Euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preclinical evaluation of a PARP inhibitor combination therapy.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell_Culture Cell Line Selection (HR-deficient & HR-proficient) Viability_Assay Cell Viability Assays (e.g., MTS, CTG) Cell_Culture->Viability_Assay Synergy_Analysis Combination Index (CI) Calculation Viability_Assay->Synergy_Analysis Mechanism_Study Mechanistic Studies (Western Blot, Immunofluorescence) Synergy_Analysis->Mechanism_Study Xenograft_Model Tumor Xenograft Model Establishment Mechanism_Study->Xenograft_Model Promising combinations move to in vivo testing Treatment_Groups Randomization into Treatment Groups Xenograft_Model->Treatment_Groups Efficacy_Assessment Tumor Growth Inhibition (TGI) Assessment Treatment_Groups->Efficacy_Assessment Toxicity_Evaluation Toxicity Assessment (Body Weight, Clinical Signs) Treatment_Groups->Toxicity_Evaluation PD_Analysis Pharmacodynamic Analysis of Tumor Tissue Efficacy_Assessment->PD_Analysis

Caption: Preclinical workflow for evaluating PARP inhibitor combination therapies.

Conclusion

The combination of PARP inhibitors with other targeted agents represents a promising strategy to enhance anti-tumor efficacy, overcome resistance, and expand the clinical benefit of PARP inhibition to a broader patient population. The protocols and data presented here provide a framework for the preclinical and clinical investigation of these novel therapeutic combinations. Rigorous evaluation of synergy, mechanism of action, and in vivo efficacy is essential for the successful translation of these combination strategies to the clinic.

References

Application Notes and Protocols: AZD5597 for Overcoming Chemoresistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoresistance remains a significant hurdle in the successful treatment of many cancers. Tumor cells can develop resistance to a wide array of chemotherapeutic agents through various mechanisms, including enhanced DNA repair, evasion of apoptosis, and alterations in cell cycle regulation. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and transcription, and their dysregulation is a hallmark of cancer. AZD5597 is a potent inhibitor of CDK1 and CDK2, and also shows activity against CDK9. While direct studies on this compound in overcoming chemoresistance are limited, the inhibition of its target CDKs presents a rational and promising strategy to sensitize cancer cells to conventional chemotherapy.

This document provides an overview of the potential application of this compound in overcoming chemoresistance, based on the mechanisms of action of similar pan-CDK inhibitors like Dinaciclib and Alvocidib. The protocols provided are representative methodologies for investigating the synergistic effects of this compound with standard chemotherapeutic agents.

Rationale for Use

The efficacy of many DNA-damaging chemotherapeutic agents relies on the inability of cancer cells to properly repair the induced damage, leading to cell cycle arrest and apoptosis. CDK1 and CDK2 are crucial for cell cycle progression and are also involved in the DNA damage response (DDR) pathway. By inhibiting CDK1 and CDK2, this compound can potentially:

  • Abrogate cell cycle checkpoints: Preventing cancer cells from arresting their cell cycle to repair DNA damage, forcing them into mitosis with damaged DNA, leading to mitotic catastrophe and cell death.

  • Inhibit DNA repair pathways: CDK1 and CDK2 are known to phosphorylate and regulate key proteins involved in homologous recombination (HR), a major DNA double-strand break repair pathway. Inhibition of these CDKs can impair HR, thus increasing the efficacy of DNA-damaging agents.

  • Induce apoptosis: Inhibition of CDK9 by pan-CDK inhibitors can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby lowering the threshold for apoptosis induction by chemotherapeutic agents.

Data Presentation

The following table summarizes the efficacy of Dinaciclib, a pan-CDK inhibitor with a similar target profile to this compound, in chemoresistant cancer cell lines. This data provides a basis for designing experiments with this compound.

Cell LineCancer TypeResistant ToDinaciclib IC50 (nM)Reference
KKU-213A-GemRCholangiocarcinomaGemcitabine~10[1]
KKU-100-GemRCholangiocarcinomaGemcitabine~15[1]
SKOV-3Ovarian CancerCisplatin15[2]
Cisplatin-resistant OCOvarian CancerCisplatinNot specified[2]
NT2/D1-RNonseminomatous Testicular CancerCisplatinNot specified[3]

Table 1: Efficacy of Dinaciclib in Chemoresistant Cancer Cell Lines. IC50 values represent the concentration of Dinaciclib required to inhibit the growth of 50% of the cell population.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound in combination with a chemotherapeutic agent (e.g., cisplatin) in both sensitive and resistant cancer cell lines.

Materials:

  • Sensitive and resistant cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Cisplatin, stock solution in a suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.

  • Treat the cells with either single agents or combinations of both drugs at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 values for each agent alone and in combination. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on cell cycle distribution in the presence or absence of a chemotherapeutic agent.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis for DNA Damage and Apoptosis Markers

This protocol is to investigate the molecular mechanisms by which this compound enhances chemotherapy-induced cell death.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-γH2AX, anti-PARP, anti-cleaved caspase-3, anti-Mcl-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

In Vivo Xenograft Study

This protocol is to evaluate the in vivo efficacy of this compound in combination with chemotherapy in a mouse model of chemoresistant cancer.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Chemoresistant cancer cells

  • Matrigel (optional)

  • This compound formulation for in vivo use

  • Chemotherapeutic agent formulation for in vivo use

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject chemoresistant cancer cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into four groups: Vehicle control, this compound alone, Chemotherapeutic agent alone, and this compound + Chemotherapeutic agent.

  • Administer the treatments according to a predetermined schedule and dosage.

  • Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of the mice 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Mandatory Visualization

AZD5597_Chemoresistance_Pathway cluster_chemo Chemotherapeutic Agent cluster_azd This compound cluster_cell Cancer Cell Chemo e.g., Cisplatin DNA_Damage DNA Damage Chemo->DNA_Damage AZD This compound CDK1_2 CDK1/2 AZD->CDK1_2 CDK9 CDK9 AZD->CDK9 DDR DNA Damage Response (DDR) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest (G2/M) DDR->CellCycleArrest DNA_Repair DNA Repair (e.g., HR) DDR->DNA_Repair CellCycleArrest->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis Inhibition CDK1_2->DDR CDK1_2->CellCycleArrest Mcl1 Mcl-1 (Anti-apoptotic) CDK9->Mcl1 Mcl1->Apoptosis

Caption: this compound enhances chemotherapy by inhibiting CDK1/2-mediated DNA repair and CDK9-mediated Mcl-1 expression.

Experimental_Workflow cluster_invitro cluster_invivo start Start: Chemoresistant Cancer Model in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo viability Cell Viability (MTT Assay) in_vitro->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) in_vitro->cell_cycle western Mechanism of Action (Western Blot) in_vitro->western xenograft Xenograft Model (Tumor Growth Inhibition) in_vivo->xenograft end Conclusion: this compound as a Chemosensitizing Agent viability->end cell_cycle->end western->end xenograft->end

Caption: Experimental workflow to evaluate this compound's potential in overcoming chemoresistance.

References

Troubleshooting & Optimization

AZD5597 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

AZD5597 Technical Support Center

This guide provides troubleshooting advice and technical information for researchers using this compound, a potent inhibitor of Cyclin-Dependent Kinases (CDKs). The information is designed to help you interpret experimental results and address potential issues related to off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary targets of this compound?

A1: this compound is a potent, ATP-competitive inhibitor primarily targeting Cyclin-Dependent Kinases. Its main targets are CDK1 and CDK2, with reported IC50 values of 2 nM for both.[1] It was also developed to optimize inhibitory potency against CDK9.[2] These kinases are critical regulators of cell cycle progression.

Q2: I'm observing a cellular phenotype that isn't consistent with just CDK1/2 inhibition. Could off-target effects be the cause?

A2: Yes, this is a possibility. While this compound was designed for potent CDK1/2 inhibition, many kinase inhibitors can interact with multiple kinases, a phenomenon known as polypharmacology.[3] Potent CDK1/2 inhibitors, in particular, often show collateral engagement with other CDK family members.[4] An unexpected phenotype could result from the inhibition of one or more of these secondary targets. We recommend performing downstream validation experiments, such as Western blotting for key signaling nodes, to confirm the on-target pathway is inhibited as expected and to explore potential off-target pathway modulation.

Q3: My cells are undergoing apoptosis at concentrations where I expect only cell cycle arrest. Why might this be happening?

A3: While inhibition of cell cycle kinases like CDK1 and CDK2 typically leads to cell cycle arrest, inducing apoptosis is not uncommon, especially with potent, multi-targeting CDK inhibitors. Inhibition of CDK9, a known target of this compound, can suppress the transcription of anti-apoptotic proteins (e.g., Mcl-1), thereby lowering the threshold for apoptosis. Furthermore, off-target inhibition of other kinases involved in survival signaling pathways could also contribute to increased cell death.

Q4: How can I confirm if my results are due to an off-target effect of this compound?

A4: Confirming an off-target effect requires a systematic approach. A recommended workflow is outlined in the diagram below (Figure 2). Key steps include:

  • Dose-Response Analysis: Establish if the unexpected phenotype is dose-dependent and correlates with the IC50 of the intended targets.

  • Rescue Experiments: Attempt to rescue the phenotype by activating the downstream pathway of the intended target (e.g., by introducing a constitutively active mutant). If the phenotype persists, it is more likely to be off-target.

  • Use of Structurally Unrelated Inhibitors: Test other CDK1/2 inhibitors with different chemical scaffolds. If they reproduce the on-target effects but not the unexpected phenotype, this points to an off-target effect specific to this compound's structure.

  • Direct Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that this compound is engaging its intended CDK targets in your specific cellular context.[5]

Q5: Is there a comprehensive kinase selectivity profile available for this compound?

A5: Publicly available, comprehensive kinome-wide selectivity screening data for this compound is limited. The compound was developed to have large margins against CYP isoforms and the hERG ion channel.[2][6] However, a broad panel screening against hundreds of other kinases is not detailed in the primary literature. It is a common challenge that even selective inhibitors may have unexpected off-targets.[7][8] Therefore, researchers should be cautious and validate that the observed effects are linked to the intended mechanism of action.

Quantitative Data: this compound Kinase Inhibition Profile

The following table summarizes the known inhibitory activities of this compound. Data for a wider kinase panel is not extensively published.

Target KinaseIC50 (nM)Assay TypeComments
CDK12BiochemicalPotent primary target involved in G2/M transition.[1]
CDK22BiochemicalPotent primary target involved in G1/S transition.[1]
CDK9PotentBiochemicalOptimized for potency against CDK9, a transcriptional kinase.[2]

Visualizations: Pathways and Workflows

AZD5597_Signaling_Pathway cluster_0 On-Target Pathway: Cell Cycle Control cluster_1 Potential Off-Target Effects RAS Growth Signals (e.g., RAS/MAPK) CyclinD_CDK46 Cyclin D / CDK4/6 RAS->CyclinD_CDK46 Activates pRB pRB CyclinD_CDK46->pRB Phosphorylates (Inactive) E2F E2F pRB->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 S_Phase S Phase Progression CyclinA_CDK2->S_Phase CyclinB_CDK1 Cyclin B / CDK1 S_Phase->CyclinB_CDK1 G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition AZD5597_On This compound AZD5597_On->CyclinE_CDK2 Inhibits AZD5597_On->CyclinA_CDK2 Inhibits AZD5597_On->CyclinB_CDK1 Inhibits Other_CDKs Other CDKs (e.g., CDK5, CDK7) Unexpected_Phenotype Unexpected Phenotype (e.g., Toxicity, Differentiation) Other_CDKs->Unexpected_Phenotype Other_Kinases Other Kinase Families (e.g., Aurora, PLK) Other_Kinases->Unexpected_Phenotype Survival_Pathway Survival Pathways (e.g., PI3K/Akt) Survival_Pathway->Unexpected_Phenotype AZD5597_Off This compound AZD5597_Off->Other_CDKs Inhibits AZD5597_Off->Other_Kinases Inhibits AZD5597_Off->Survival_Pathway Inhibits Troubleshooting_Workflow start Unexpected Experimental Result Observed q1 Does the phenotype correlate with the IC50 for CDK1/2? start->q1 validate_on_target Validate On-Target Inhibition (e.g., Western for p-Rb, p-Lamin) q1->validate_on_target Yes investigate_off_target Hypothesize Off-Target q1->investigate_off_target No q2 Is the on-target pathway inhibited as expected? validate_on_target->q2 likely_on_target Phenotype is likely ON-TARGET (Potentially complex biology) q2->likely_on_target Yes q2->investigate_off_target No step1 1. Use Structurally Different CDK1/2 Inhibitor investigate_off_target->step1 step2 2. Perform Rescue Experiment (e.g., express non-targetable CDK) investigate_off_target->step2 step3 3. Broad Kinase Profiling or Proteomics (e.g., Phospho-proteomics) investigate_off_target->step3 q3 Does the alternative inhibitor replicate the phenotype? step1->q3 q3->likely_on_target Yes likely_off_target Phenotype is likely OFF-TARGET q3->likely_off_target No

References

Technical Support Center: AZD5597 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the pan-CDK inhibitor, AZD5597, in cancer cells.

Troubleshooting Guides

This section addresses common issues encountered during experiments studying this compound resistance.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Question: We are observing significant variability in the IC50 values for this compound in our cancer cell line. What could be the cause, and how can we troubleshoot this?

Answer:

Inconsistent IC50 values can arise from several factors. Here is a systematic approach to troubleshoot this issue:

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Line Instability - Verify Cell Line Authenticity: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. - Monitor Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. - Check for Contamination: Regularly test for mycoplasma contamination, which can affect cell health and drug response.
Assay-Specific Issues - Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. Over-confluent or sparse cultures will yield variable results. - Reagent Quality: Use fresh, high-quality reagents, including cell culture media, serum, and the this compound compound. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Incubation Time: Standardize the incubation time with this compound. A 72-hour incubation is common for viability assays.
Experimental Technique - Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate drug concentrations and cell numbers. - Edge Effects: To minimize evaporation and temperature variations in the outer wells of a microplate, consider not using them for experimental samples or fill them with sterile PBS or media.[1]
Compound Precipitation - Solubility Check: Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, you may need to adjust the solvent or the highest concentration tested.[1]

Experimental Workflow for Troubleshooting Inconsistent IC50 Values:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start cell_prep Prepare Single-Cell Suspension start->cell_prep seed_plate Seed Cells in 96-well Plate cell_prep->seed_plate drug_prep Prepare Serial Dilutions of this compound seed_plate->drug_prep add_drug Add Drug to Cells drug_prep->add_drug incubate Incubate for 72h add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_plate Read Absorbance at 570 nm add_solubilizer->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 end End calc_ic50->end

Caption: Workflow for a standard MTT cell viability assay.

Issue 2: No Change in Downstream Target Phosphorylation After this compound Treatment in Resistant Cells

Question: Our Western blot analysis shows that in this compound-resistant cells, there is no decrease in the phosphorylation of CDK substrates like Rb, even at high concentrations of the inhibitor. What could explain this?

Answer:

This observation is a hallmark of acquired resistance. Several mechanisms can lead to the sustained phosphorylation of CDK substrates despite the presence of a CDK inhibitor.

Potential Mechanisms and Verification Steps:

Mechanism Experimental Verification
Target Alteration - Sequencing: Sequence the coding regions of CDK1, CDK2, and CDK9 in resistant cells to identify potential mutations that prevent this compound binding.
Bypass Signaling Pathway Activation - Western Blot Analysis: Probe for the activation of alternative signaling pathways known to converge on cell cycle regulation. Key proteins to examine include phosphorylated forms of AKT, ERK, and mTOR. - Inhibitor Combination Studies: Treat resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a PI3K or MEK inhibitor) to see if sensitivity is restored.
Upregulation of other CDKs or Cyclins - Western Blot/qPCR: Analyze the protein and mRNA expression levels of various cyclins (e.g., Cyclin E1, Cyclin D1) and CDKs (e.g., CDK2, CDK4, CDK6). Upregulation of these proteins can drive cell cycle progression independently of the CDKs targeted by this compound.
Drug Efflux - Efflux Pump Inhibitor: Co-treat resistant cells with this compound and a broad-spectrum ABC transporter inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to see if this restores sensitivity. - qPCR/Western Blot: Examine the expression levels of common drug efflux pumps like MDR1 (ABCB1) and BCRP (ABCG2).

Signaling Pathway Diagram: Bypass Mechanisms in this compound Resistance

G cluster_pathway Cell Cycle Regulation cluster_resistance Resistance Mechanisms This compound This compound CDK1_2_9 CDK1/2/9 This compound->CDK1_2_9 Rb Rb CDK1_2_9->Rb p E2F E2F Rb->E2F G1_S G1/S Transition E2F->G1_S PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Rb p PI3K_AKT->G1_S RAS_MAPK RAS/MAPK Pathway RAS_MAPK->G1_S CDK4_6 CDK4/6-Cyclin D RAS_MAPK->CDK4_6 CDK4_6->Rb p

Caption: Activation of bypass signaling pathways in this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected mechanisms of acquired resistance to a pan-CDK inhibitor like this compound?

A1: Based on studies with other CDK inhibitors, the primary mechanisms of acquired resistance are likely to include:

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival pathways to circumvent the effects of CDK inhibition. The most common of these are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][3] Activation of these pathways can lead to the phosphorylation of CDK substrates through alternative kinases, rendering the inhibition of CDKs 1, 2, and 9 ineffective.

  • Upregulation of Cell Cycle Components: Increased expression of other CDKs (like CDK4/6) or their cyclin partners (such as Cyclin D or Cyclin E) can compensate for the inhibition of the primary targets of this compound.[2] For example, overexpression of Cyclin E1 can drive CDK2 activity and promote resistance.

  • Loss of the Retinoblastoma (Rb) Tumor Suppressor: Since Rb is a key substrate of CDKs, its loss makes the cell cycle progression independent of CDK-mediated phosphorylation, thus conferring resistance to CDK inhibitors.[3][4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

Q2: How can I generate an this compound-resistant cell line in the lab?

A2: Generating a resistant cell line typically involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug.

Protocol for Generating a Resistant Cell Line:

  • Determine the initial IC50: First, determine the IC50 of this compound for your parental cell line using a standard cell viability assay (e.g., MTT or CTG).

  • Initial Treatment: Start by treating the cells with this compound at a concentration equal to the IC50.

  • Monitor and Escalate Dose: Culture the cells in the presence of the drug. Initially, a large proportion of cells will die. Continue to culture the surviving cells, and once they resume proliferation, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner (e.g., increasing the concentration by 1.5 to 2-fold at each step).

  • Establish a Resistant Pool: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5 to 10-fold) than the initial IC50.

  • Clonal Selection (Optional): To obtain a more homogeneous resistant population, you can perform single-cell cloning from the resistant pool.

  • Characterization: Regularly characterize the resistant cell line by measuring its IC50 and comparing it to the parental line. It is also advisable to periodically culture the resistant cells in a drug-free medium to assess the stability of the resistant phenotype.

Q3: What are the key experiments to perform to characterize an this compound-resistant cell line?

A3: A comprehensive characterization of an this compound-resistant cell line should include the following experiments:

Experiment Purpose Expected Outcome in Resistant Cells
Cell Viability Assay To quantify the degree of resistance.A significant rightward shift in the dose-response curve and a higher IC50 value compared to the parental cell line.
Western Blot Analysis To investigate changes in protein expression and signaling pathways.- No change or reduced inhibition of pRb and other CDK substrates upon this compound treatment.- Increased expression of bypass pathway proteins (p-AKT, p-ERK).- Upregulation of Cyclin E1, CDK2, or drug efflux pumps.
Kinase Activity Assay To directly measure the activity of CDKs in the presence of this compound.Higher residual CDK activity in resistant cell lysates compared to sensitive cell lysates when treated with the same concentration of this compound.
Cell Cycle Analysis (Flow Cytometry) To determine the effect of this compound on cell cycle progression.Parental cells should show a G1 or G2/M arrest upon this compound treatment, while resistant cells will show a reduced or absent cell cycle arrest.

Q4: What are some potential therapeutic strategies to overcome this compound resistance?

A4: Strategies to overcome resistance to this compound will depend on the specific mechanism of resistance.

Potential Therapeutic Strategies:

Resistance Mechanism Therapeutic Strategy
Bypass Pathway Activation Combination therapy with inhibitors targeting the activated pathway (e.g., PI3K inhibitors like alpelisib (B612111) or MEK inhibitors like trametinib).[3]
CDK2/Cyclin E Upregulation Combination with a specific CDK2 inhibitor.
Increased Drug Efflux Combination with an inhibitor of the specific ABC transporter that is overexpressed.
Target Mutation Development of next-generation CDK inhibitors that can bind to the mutated target.

Experimental Workflow for Testing Combination Therapies:

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Analysis start Start seed_cells Seed Resistant Cells start->seed_cells control Vehicle Control seed_cells->control azd5597_only This compound Alone seed_cells->azd5597_only inhibitor_b_only Inhibitor B Alone seed_cells->inhibitor_b_only combination This compound + Inhibitor B seed_cells->combination viability_assay Perform Cell Viability Assay control->viability_assay azd5597_only->viability_assay inhibitor_b_only->viability_assay combination->viability_assay synergy_analysis Analyze for Synergy (e.g., Bliss, Chou-Talalay) viability_assay->synergy_analysis end End synergy_analysis->end

Caption: Workflow for evaluating synergistic effects of combination therapies.

Detailed Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of viable cells against the log of the drug concentration and determine the IC50 using non-linear regression.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-p-AKT, anti-AKT, anti-Cyclin E1, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay
  • Immunoprecipitation: Immunoprecipitate the target CDK (e.g., CDK2) from cell lysates using a specific antibody.

  • Kinase Reaction: Resuspend the immunoprecipitated beads in kinase buffer containing a substrate (e.g., histone H1 or a specific peptide) and [γ-32P]ATP.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS loading buffer and boiling.

  • Analysis: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radiolabeled substrate.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvest: Treat cells with this compound for 24-48 hours, then harvest by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the cells with PBS and then resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

troubleshooting inconsistent AZD5597 results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may arise during experiments with AZD5597.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] It has demonstrated anti-proliferative effects in various cancer cell lines by disrupting the cell cycle.[][5]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound solid powder should be stored at -20°C for up to several years.[6] For short-term storage, 0-4°C is acceptable for days to weeks.[6] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]

Q3: What is the solubility of this compound?

This compound is soluble in DMSO (10 mM) and methanol, but not in water.[6][7][8] For in vivo experiments, a specific formulation protocol is available.[1]

Troubleshooting Guides

Inconsistent IC50 Values

Q: Why am I observing significant variability in the IC50 values for this compound in my cell-based assays?

A: Inconsistent IC50 values can stem from several factors related to compound handling, assay setup, and cell health. Here are some potential causes and solutions:

  • Compound Precipitation: this compound has poor water solubility.[6] If the compound precipitates in your culture medium, the effective concentration will be lower and inconsistent.

    • Solution: Visually inspect your media for any precipitate after adding the compound. Consider using a lower final DMSO concentration or pre-warming the media before adding the compound.

  • Improper Storage and Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.[1]

    • Solution: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[1] Ensure the compound is stored at the recommended temperatures.[1][6][7]

  • Cell Health and Density: The health, passage number, and seeding density of your cells can significantly impact their response to treatment.[9][10]

    • Solution: Use cells that are in the logarithmic growth phase and have a consistent passage number.[10] Optimize cell seeding density to ensure they are not too sparse or confluent at the end of the experiment.[10]

  • Variability in Assay Conditions: Inconsistencies in incubation times, media composition, or serum batches can introduce variability.[9]

    • Solution: Standardize your experimental protocol, including incubation times and media components.[9]

No Observed Effect of this compound

Q: I am not observing any effect of this compound on my cells, even at high concentrations. What could be the issue?

A: A lack of compound activity can be due to several reasons, from compound integrity to the specifics of your experimental system.

  • Compound Degradation: If not stored properly, this compound may have degraded.

    • Solution: Use a fresh vial of the compound or a new stock solution that has been stored correctly.[1][6][7]

  • Cell Line Resistance: The cell line you are using may be resistant to CDK1/2 inhibition.

    • Solution: Test the compound on a sensitive control cell line, such as LoVo cells, for which the IC50 has been published.[1][7]

  • Incorrect Dosing: There might be an error in the calculation of the dilutions.

    • Solution: Double-check all calculations for preparing your working solutions from the stock.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound

TargetIC50 (nM)Cell LineAssay Type
CDK12-Kinase Assay
CDK22-Kinase Assay
LoVo Cells39LoVoBrdU Incorporation

Data sourced from MedchemExpress and Cayman Chemical.[1][7]

Table 2: Recommended Storage Conditions

FormTemperatureDuration
Solid Powder-20°C≥ 4 years
Stock Solution in DMSO-80°C6 months
Stock Solution in DMSO-20°C1 month

Data sourced from MedchemExpress and Cayman Chemical.[1][7]

Experimental Protocols

Cell Proliferation Assay (BrdU Incorporation)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for a period that allows for at least one to two cell doublings (e.g., 48-72 hours).[1]

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Detection: Follow the manufacturer's instructions for the BrdU assay kit to fix the cells, add the anti-BrdU antibody, and develop the colorimetric or fluorescent signal.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

AZD5597_Pathway cluster_cell_cycle Cell Cycle Progression G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK2/Cyclin E DNA Replication DNA Replication S Phase->DNA Replication G2 Phase G2 Phase M Phase M Phase G2 Phase->M Phase CDK1/Cyclin B Cell Division Cell Division M Phase->Cell Division This compound This compound CDK1/Cyclin B CDK1/Cyclin B This compound->CDK1/Cyclin B CDK2/Cyclin E CDK2/Cyclin E This compound->CDK2/Cyclin E

Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.

Troubleshooting_Workflow start Inconsistent Results Observed check_compound Check Compound Handling: - Aliquoted? - Correct Storage? start->check_compound check_protocol Review Assay Protocol: - Consistent Seeding? - Standardized Incubation? check_compound->check_protocol Yes new_compound Prepare Fresh Stock Solution check_compound->new_compound No check_cells Assess Cell Health: - Log Phase Growth? - Consistent Passage? check_protocol->check_cells Yes optimize_assay Re-optimize Assay Parameters check_protocol->optimize_assay No positive_control Run Positive Control Cell Line (e.g., LoVo) check_cells->positive_control No end Consistent Results check_cells->end Yes positive_control->end new_compound->check_protocol optimize_assay->check_cells

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Minimizing AZD5597 Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK1/2 inhibitor, AZD5597. The focus is on strategies to minimize toxicity in normal cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it lead to toxicity in normal cells?

This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). These kinases are crucial for cell cycle progression, particularly at the G1/S and G2/M transitions. By inhibiting CDK1 and CDK2, this compound effectively halts the cell cycle. While this is the intended anti-proliferative effect on cancer cells, it can also impact normally proliferating cells, such as epithelial cells or fibroblasts, leading to cytotoxicity. The toxicity in normal cells is often dependent on their proliferation rate; actively dividing normal cells are more susceptible.[1][2]

Q2: What are the common off-target effects or toxicities observed with CDK inhibitors in general?

While specific data for this compound is limited, pan-CDK inhibitors have been associated with adverse effects in clinical trials, including myelosuppression (neutropenia, leukopenia, thrombocytopenia), anemia, diarrhea, and nausea.[2] These toxicities are often a result of the inhibition of CDKs in rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract. It is important to note that the clinical development of another CDK1, 2, and 9 inhibitor, AZD5438, was discontinued (B1498344) in part due to low tolerability, suggesting that on-target effects on normal proliferating cells are a key concern for this class of inhibitors.[2]

Q3: What is "cyclotherapy" and how can it be applied to minimize this compound toxicity?

Cyclotherapy is a strategy to protect normal cells from cell-cycle-dependent chemotherapy by inducing a temporary and reversible cell cycle arrest.[3][4] Since this compound targets proliferating cells, transiently arresting normal cells in a quiescent state (e.g., G0/G1 phase) can render them less sensitive to the drug's cytotoxic effects. In contrast, cancer cells, which often have dysregulated cell cycle checkpoints, may not arrest and remain sensitive to this compound. This differential effect can create a therapeutic window, minimizing damage to normal cells.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in normal cell lines at effective concentrations for cancer cells.

Possible Cause: Normal cells are rapidly proliferating in the culture conditions, making them highly susceptible to a cell cycle inhibitor like this compound.

Troubleshooting Steps:

  • Assess the Proliferation Rate of Normal Cells: Compare the growth rate of your normal cell line to your cancer cell line. If the normal cells are dividing rapidly, consider strategies to slow their proliferation.

  • Implement a Cyclotherapy Approach: Before treating with this compound, induce a temporary G1 arrest in your normal cells. This can be achieved through:

    • Serum Starvation: Culture the normal cells in a low-serum medium for 24-48 hours.[5]

    • Contact Inhibition: Grow the normal cells to a high confluence.[6]

    • Chemical Synchronizing Agents: Use a reversible G1/S blocking agent at a low, non-toxic concentration. (See Experimental Protocols section).

  • Optimize this compound Treatment Duration: After inducing quiescence in normal cells, apply this compound for a shorter duration, sufficient to induce apoptosis in the targeted cancer cells while minimizing the impact on the arrested normal cells.

  • Staggered Treatment Protocol: Consider a protocol where normal cells are pre-treated to induce arrest before co-culture with cancer cells and subsequent this compound treatment.

Experimental Protocols

Protocol 1: General Workflow for Minimizing this compound Toxicity using Cyclotherapy

This protocol outlines a general workflow for inducing a protective cell cycle arrest in normal cells before this compound treatment.

experimental_workflow cluster_pre_treatment Pre-treatment: Normal Cell Synchronization cluster_treatment This compound Treatment cluster_post_treatment Post-treatment: Assessment A Seed Normal Cells B Induce G1 Arrest (e.g., Serum Starvation, Contact Inhibition, or Chemical Block) A->B C Co-culture Synchronized Normal Cells with Cancer Cells (Optional) B->C Allow normal cells to enter quiescence D Treat with this compound at desired concentration C->D E Wash out this compound and replace with fresh medium D->E After optimized treatment duration F Assess Cell Viability and Apoptosis (e.g., MTT assay, Flow Cytometry) E->F signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk_inhibition This compound Action cluster_cyclotherapy Cyclotherapy Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 This compound This compound CDK1_2 CDK1/2 This compound->CDK1_2 Inhibits CDK1_2->S Promotes G1/S Transition CDK1_2->M Promotes G2/M Transition Cyclotherapy Cyclotherapy (e.g., Serum Starvation) G1_Arrest G1 Arrest (Quiescence) Cyclotherapy->G1_Arrest Induces in Normal Cells G1_Arrest->this compound Reduces Sensitivity of Normal Cells to

References

Validation & Comparative

A Mechanistic Comparison of AZD5597 and Palbociclib: Targeting the Cell Cycle in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a cornerstone for treating various malignancies. This guide provides a comparative overview of two such inhibitors, AZD5597 and palbociclib (B1678290), for researchers, scientists, and drug development professionals. While direct head-to-head experimental data is not publicly available, this document contrasts their distinct mechanisms of action, the signaling pathways they modulate, and the theoretical implications for their anti-cancer efficacy.

Differentiated Mechanisms of Action

Palbociclib is a highly selective inhibitor of CDK4 and CDK6, two key proteins that regulate the G1-S phase transition of the cell cycle.[1][2][3] In contrast, this compound is a more broad-spectrum CDK inhibitor, demonstrating potent activity against CDK1, CDK2, and CDK9.[4][5] This fundamental difference in target specificity dictates their downstream effects on cellular proliferation and survival.

Palbociclib's targeted approach focuses on the well-established CDK4/6-Cyclin D-retinoblastoma (Rb) pathway. By inhibiting CDK4/6, palbociclib prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for DNA synthesis and progression into the S phase.[1][6] This leads to a G1 cell cycle arrest.

This compound's broader inhibition profile suggests a more multifaceted impact on the cell cycle and other cellular processes.

  • CDK1 (or CDC2) is the primary driver of the G2-M transition, and its inhibition by this compound would be expected to cause a G2 cell cycle arrest.

  • CDK2 also plays a role in the G1-S transition and S phase progression.

  • CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for the transcriptional elongation of many genes, including those involved in cell survival and apoptosis. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1.

This broader activity profile suggests that this compound may be effective in a wider range of tumor types or in cancers that have developed resistance to more selective CDK4/6 inhibitors.

Signaling Pathway Overview

The distinct targets of this compound and palbociclib translate to their engagement with different arms of the cell cycle regulatory network.

Palbociclib_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (pRb) CDK46->Rb Palbociclib Palbociclib Palbociclib->CDK46 Inhibits CellCycleArrest G1 Cell Cycle Arrest Palbociclib->CellCycleArrest Leads to E2F E2F Rb->E2F G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription

Diagram 1. Palbociclib's mechanism of action via the CDK4/6-Rb pathway.

AZD5597_Signaling_Pathway cluster_G1S G1-S Transition cluster_G2M G2-M Transition cluster_Transcription Transcriptional Regulation CyclinE Cyclin E CDK2_G1 CDK2 CyclinE->CDK2_G1 Activates G1_S_Progression S Phase Entry CDK2_G1->G1_S_Progression AZD5597_G1 This compound AZD5597_G1->CDK2_G1 Inhibits CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 Activates G2_M_Progression Mitosis CDK1->G2_M_Progression AZD5597_G2 This compound AZD5597_G2->CDK1 Inhibits PTEFb P-TEFb RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates CDK9 CDK9 CDK9->PTEFb Component of GeneTranscription Gene Transcription (e.g., Mcl-1) RNAPII->GeneTranscription Elongates AZD5597_T This compound AZD5597_T->CDK9 Inhibits

Diagram 2. this compound's multi-targeted inhibition of CDK1, CDK2, and CDK9.

Comparative Summary of Drug Characteristics

FeatureThis compoundPalbociclib
Primary Targets CDK1, CDK2, CDK9[4][5]CDK4, CDK6[1][2][3]
Mechanism of Action Broad-spectrum CDK inhibition leading to cell cycle arrest at multiple checkpoints and inhibition of transcriptional elongation.Selective inhibition of CDK4/6, preventing Rb phosphorylation and blocking G1-S phase transition.[1][6]
Cell Cycle Arrest Primarily G2/M arrest (from CDK1 inhibition) with potential for G1 arrest (from CDK2 inhibition).G1 arrest.
Potential Advantages May overcome resistance to CDK4/6 inhibitors; potential for efficacy in a broader range of cancers; may induce apoptosis via CDK9 inhibition.High selectivity may lead to a more favorable toxicity profile; well-established efficacy in HR+/HER2- breast cancer.
Reported Preclinical Efficacy Potent in vitro anti-proliferative effects against a range of cancer cell lines and activity in human cancer cell line xenografts.[4]Induces G1 arrest in solid tumor and leukemia cell lines; achieves tumor stasis and regression in xenograft models.[7]
Clinical Development Selected for further development based on preclinical data.[4]Approved for the treatment of HR+/HER2- advanced or metastatic breast cancer.[7][8]

Hypothetical Experimental Workflow for Efficacy Comparison

While no direct comparative studies have been published, a standard preclinical workflow could be employed to evaluate the relative efficacy of this compound and palbociclib.

Experimental_Workflow CellLines Select Panel of Cancer Cell Lines (e.g., HR+/HER2- Breast Cancer, Rb-positive & Rb-deficient) DoseResponse Dose-Response Assays (e.g., MTS, CellTiter-Glo) CellLines->DoseResponse IC50 Determine IC50 Values DoseResponse->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase-Glo) IC50->Apoptosis WesternBlot Western Blot Analysis (pRb, pCDK1/2, Mcl-1) IC50->WesternBlot Xenograft In Vivo Xenograft Studies (Tumor Growth Inhibition) CellCycle->Xenograft Apoptosis->Xenograft WesternBlot->Xenograft EfficacyComparison Comparative Efficacy Analysis Xenograft->EfficacyComparison

Diagram 3. A potential experimental workflow to compare this compound and palbociclib.
Experimental Protocols

1. Cell Proliferation Assay (Dose-Response):

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound or palbociclib (e.g., 0.001 to 10 µM) for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug in each cell line using non-linear regression analysis.

2. Cell Cycle Analysis:

  • Treatment: Treat cells with this compound or palbociclib at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Staining: Harvest cells, fix in 70% ethanol, and stain with a propidium (B1200493) iodide (PI) solution containing RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

3. Western Blot Analysis:

  • Protein Extraction: Treat cells with the drugs as in the cell cycle analysis, then lyse the cells to extract total protein.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-Rb, total Rb, CDK1, CDK2, Mcl-1, and a loading control like β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

4. In Vivo Xenograft Model:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control, this compound, and palbociclib treatment groups.

  • Drug Administration: Administer the drugs at predetermined doses and schedules (e.g., daily oral gavage).

  • Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target engagement).

Conclusion

This compound and palbociclib represent two distinct strategies for targeting the cell cycle in cancer. Palbociclib's high selectivity for CDK4/6 has proven to be a successful approach in HR+/HER2- breast cancer. The broader CDK inhibition profile of this compound suggests a different spectrum of activity and potential applications, particularly in cancers that are not solely dependent on the CDK4/6 axis or have acquired resistance to selective inhibitors. The absence of direct comparative studies necessitates that researchers carefully consider the underlying biology of their cancer model when selecting an appropriate CDK inhibitor for investigation. The experimental workflows outlined here provide a framework for conducting such comparative efficacy studies to elucidate the optimal therapeutic contexts for each agent.

References

Comparative Analysis of AZD5597 and Ribociclib: A Focus on Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: The available scientific literature provides extensive clinical data on the side effects of ribociclib (B560063), a widely approved CDK4/6 inhibitor. In contrast, AZD5597 is a preclinical compound, and as of the current date, there is no publicly available data from human clinical trials detailing its side effects. Therefore, a direct comparison of the clinical adverse event profiles of these two compounds is not feasible. This guide will provide a comprehensive overview of the known side effects of ribociclib, based on extensive clinical trial data, and will describe the preclinical profile and mechanism of action for this compound to offer a theoretical context for its potential toxicities.

Ribociclib: An Established Profile of Adverse Events

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is approved for the treatment of certain types of breast cancer.[1] Its side effect profile has been well-characterized through a series of large-scale clinical trials, most notably the MONALEESA program.

The most common adverse events (AEs) associated with ribociclib are generally manageable and include neutropenia, nausea, fatigue, diarrhea, and alopecia.[2] Hematologic toxicities, such as neutropenia and leukopenia, are the most frequent grade 3/4 AEs.[2][3][4]

Below is a summary of common and serious side effects reported in clinical trials of ribociclib.

Table 1: Summary of Adverse Events Associated with Ribociclib

Side Effect CategoryCommon Adverse Events (occurring in >10% of patients)Less Common but Serious Adverse Events
Hematologic Neutropenia, Leukopenia, Anemia, Thrombocytopenia.[3][4]Febrile neutropenia.[4]
Gastrointestinal Nausea, Diarrhea, Vomiting, Constipation, Stomatitis, Abdominal pain.[2][5][6]-
Hepatic Elevated liver enzymes (ALT/AST).[2]Hepatobiliary toxicity.
Dermatologic Alopecia (hair loss), Rash.[2][5][6]Severe skin reactions (e.g., Stevens-Johnson syndrome, toxic epidermal necrolysis).[7][8]
Constitutional Fatigue, Headache, Back pain.[2][6][9]-
Cardiovascular -QT interval prolongation.[1]
Respiratory Cough, Dyspnea (shortness of breath).[5]Interstitial lung disease/pneumonitis.[6]
This compound: A Preclinical Profile

This compound is described as a potent inhibitor of CDK1, CDK2, and CDK9.[10] Its development has been documented in preclinical studies, which involve experiments in cell cultures (in vitro) and animal models (in vivo), typically in mice.[10] These studies have focused on its anti-proliferative effects against cancer cell lines and its ability to inhibit tumor growth in xenograft models.

Information regarding the toxicity of this compound is limited to these preclinical assessments. While these studies are designed to identify potential safety concerns before human trials, they do not always predict the full range of side effects that may occur in patients. Preclinical toxicity studies for CDK inhibitors often evaluate effects on rapidly dividing tissues, which could theoretically translate to hematologic side effects (due to impact on bone marrow cells), gastrointestinal issues, and hair loss in humans. However, without clinical data, any discussion of this compound's side effects in humans remains speculative.

Mechanisms of Action: A Basis for Understanding Potential Side Effects

The differing targets of ribociclib and this compound are key to understanding their observed and potential side effect profiles.

Ribociclib's Mechanism of Action:

Ribociclib selectively inhibits CDK4 and CDK6. These kinases, when complexed with cyclin D, play a crucial role in the G1-S phase transition of the cell cycle.[1][11][12][13] By blocking the phosphorylation of the retinoblastoma (Rb) protein, ribociclib prevents cell cycle progression, thereby inhibiting the proliferation of cancer cells.[1][12]

Ribociclib_Mechanism Ribociclib Mechanism of Action cluster_0 Cell Cycle Progression (G1 Phase) Growth_Factors Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Growth_Factors->CyclinD CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Activates Gene Transcription Rb_E2F Rb-E2F Complex (Inactive) Ribociclib Ribociclib Ribociclib->CDK46 Inhibits

Caption: Ribociclib inhibits CDK4/6, preventing Rb phosphorylation and halting cell cycle progression.

This compound's Potential Mechanism of Action:

This compound targets CDK1, CDK2, and CDK9.

  • CDK1 and CDK2 are critical for progression through multiple phases of the cell cycle, not just the G1-S transition. Inhibition of these could lead to a broader impact on cell division.

  • CDK9 is involved in the regulation of transcription. Its inhibition could have effects beyond the cell cycle.

The broader spectrum of CDK inhibition by this compound might suggest a different and potentially more extensive side effect profile compared to the more selective CDK4/6 inhibition of ribociclib, but this is purely theoretical without clinical data.

Experimental Protocols

As this compound has not been the subject of published clinical trials, there are no experimental protocols for human studies to report.

The side effect data for ribociclib presented in this guide is primarily derived from the MONALEESA (Mammary Oncology Assessment of LEE011's Efficacy and Safety) series of randomized, double-blind, placebo-controlled, Phase III clinical trials.

A representative experimental design from the MONALEESA trials is as follows:

  • Patient Population: Postmenopausal women with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2]

  • Treatment Arms:

    • Experimental Arm: Ribociclib (600 mg/day, 3 weeks on, 1 week off) in combination with an endocrine therapy partner (e.g., letrozole).[2]

    • Control Arm: Placebo (3 weeks on, 1 week off) in combination with the same endocrine therapy partner.[2]

  • Data Collection for Side Effects: Adverse events were systematically recorded, graded for severity (according to Common Terminology Criteria for Adverse Events - CTCAE), and assessed for their relationship to the study drug throughout the treatment period.[4][14]

  • Monitoring: Regular monitoring included physical examinations, laboratory tests (e.g., complete blood counts, liver function tests), and electrocardiograms (to monitor for QT interval prolongation).

Conclusion

References

A Comparative Analysis of AZD5597 and Abemaciclib for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two cyclin-dependent kinase (CDK) inhibitors, AZD5597 and abemaciclib (B560072). While direct comparative studies are not publicly available, this document synthesizes existing preclinical and clinical data to offer an objective overview of their respective mechanisms, efficacy, and safety profiles.

Introduction

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has made them attractive targets for therapeutic intervention. Abemaciclib is an approved CDK4 and CDK6 inhibitor for the treatment of certain types of breast cancer.[1][2] this compound is a potent inhibitor of CDK1, CDK2, and CDK9 that has undergone preclinical development.[3][4][5] This guide will explore the key differences and similarities between these two compounds to inform further research and drug development efforts.

Mechanism of Action

Abemaciclib and this compound target different members of the CDK family, leading to distinct biological effects.

Abemaciclib is a selective inhibitor of CDK4 and CDK6.[1][2] These kinases, in complex with cyclin D, phosphorylate the retinoblastoma (Rb) protein.[1][6] Phosphorylation of Rb releases the transcription factor E2F, allowing the cell to progress from the G1 to the S phase of the cell cycle.[1] By inhibiting CDK4/6, abemaciclib prevents Rb phosphorylation, leading to G1 cell cycle arrest and a subsequent decrease in tumor cell proliferation.[1][7][8] Abemaciclib has shown greater selectivity for CDK4 over CDK6.[1][6][9]

This compound is a potent inhibitor of CDK1, CDK2, and CDK9.[3][4][5]

  • CDK1/Cyclin B is essential for the G2/M transition and entry into mitosis.

  • CDK2/Cyclin E and CDK2/Cyclin A regulate the G1/S transition and S phase progression.

  • CDK9/Cyclin T is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II to promote transcriptional elongation.

Inhibition of these CDKs by this compound is expected to induce cell cycle arrest at multiple phases and inhibit transcription of key oncogenes.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by abemaciclib and this compound.

Caption: Mechanism of action of abemaciclib in the cell cycle.

AZD5597_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_G1S G1/S Transition cluster_S S Phase cluster_G2M G2/M Transition cluster_1 Transcription cluster_2 This compound Action Cyclin E Cyclin E CDK2_E CDK2 Cyclin E->CDK2_E S-Phase S-Phase CDK2_E->S-Phase Promotes Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A DNA Replication DNA Replication CDK2_A->DNA Replication Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Mitosis Mitosis CDK1->Mitosis Cyclin T Cyclin T CDK9 CDK9 Cyclin T->CDK9 RNA Pol II RNA Polymerase II CDK9->RNA Pol II Phosphorylates Gene Transcription Gene Transcription RNA Pol II->Gene Transcription This compound This compound This compound->CDK2_E This compound->CDK2_A This compound->CDK1 This compound->CDK9

Caption: Multi-CDK targets of this compound in cell cycle and transcription.

Preclinical Data Comparison

The following tables summarize the available preclinical data for this compound and abemaciclib.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetIC50 / Ki
This compound CDK12 nM (IC50)[4][5]
CDK22 nM (IC50)[4][5]
CDK920 nM (IC50)[5]
Abemaciclib CDK4/cyclin D12 nM (IC50)[6][10]
CDK6/cyclin D110 nM (IC50)[6][10]
CDK4/cyclin D10.6 nM (Ki)[8][11]
CDK6/cyclin D38.2 nM (Ki)[8][11]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: In Vitro Anti-proliferative Activity
CompoundCell LineIC50
This compound LoVo (colorectal cancer)39 nM[4]
Abemaciclib Various breast cancer cell linesPotent activity, especially in ER+ lines[7][12]
Various NSCLC cell lines200 nM - 1 µM[13]

Clinical Data Overview

Abemaciclib has undergone extensive clinical development and is approved for the treatment of HR+, HER2- advanced or metastatic breast cancer.[1][2] Key findings from clinical trials include:

  • MONARCH 1: In heavily pretreated patients, abemaciclib monotherapy demonstrated a 19.7% objective response rate.[14]

  • MONARCH 2: The combination of abemaciclib and fulvestrant (B1683766) significantly improved progression-free survival compared to fulvestrant alone (16.4 vs. 9.3 months).[14]

  • monarchE: In high-risk early breast cancer, adjuvant abemaciclib with endocrine therapy reduced the risk of death by 15.8% compared to endocrine therapy alone.[15]

  • postMONARCH: Abemaciclib with fulvestrant improved progression-free survival in patients who had progressed on a prior CDK4/6 inhibitor.[9]

The most common adverse events associated with abemaciclib are diarrhea, fatigue, nausea, and neutropenia.[14][16][17][18]

This compound has limited publicly available clinical data. The initial focus of its development was as an intravenous agent.[3] There are no recent clinical trial results available in the public domain for this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of CDK inhibitors generally follow a standardized workflow.

In Vitro Kinase Assays

Biochemical assays are performed to determine the inhibitory activity of the compound against purified CDK/cyclin complexes. This is typically done using radiometric assays (e.g., measuring the incorporation of 33P-ATP into a substrate like Rb protein) or fluorescence-based assays. The IC50 values are then calculated from dose-response curves.

Cell-Based Proliferation Assays

The anti-proliferative effects of the compounds are assessed across a panel of cancer cell lines. Cells are seeded in multi-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using assays such as MTT, MTS, or CellTiter-Glo. The IC50 is determined as the concentration of the drug that causes a 50% reduction in cell growth.

Cell Cycle Analysis

To confirm the mechanism of action, cell cycle analysis is performed. Cells are treated with the compound, and then fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Western Blot Analysis

Western blotting is used to assess the phosphorylation status of key proteins in the targeted pathway. For abemaciclib, this would include measuring the levels of phosphorylated Rb (pRb). For this compound, the phosphorylation of CDK substrates and downstream markers of apoptosis (e.g., cleaved PARP) would be of interest.

In Vivo Xenograft Models

The in vivo efficacy of the compounds is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts. The compound is administered to the animals (e.g., orally or intravenously), and tumor growth is monitored over time. Efficacy is assessed by comparing the tumor volume in treated animals to that in a control group.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a CDK inhibitor.

Experimental_Workflow cluster_0 Preclinical Evaluation Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Kinase Assays\n(IC50/Ki Determination) In Vitro Kinase Assays (IC50/Ki Determination) Compound Synthesis\nand Characterization->In Vitro Kinase Assays\n(IC50/Ki Determination) Cell-Based Proliferation Assays\n(Anti-proliferative IC50) Cell-Based Proliferation Assays (Anti-proliferative IC50) In Vitro Kinase Assays\n(IC50/Ki Determination)->Cell-Based Proliferation Assays\n(Anti-proliferative IC50) Mechanism of Action Studies Mechanism of Action Studies Cell-Based Proliferation Assays\n(Anti-proliferative IC50)->Mechanism of Action Studies In Vivo Efficacy Studies\n(Xenograft Models) In Vivo Efficacy Studies (Xenograft Models) Mechanism of Action Studies->In Vivo Efficacy Studies\n(Xenograft Models) Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting Pharmacokinetic/\nPharmacodynamic (PK/PD) Studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies In Vivo Efficacy Studies\n(Xenograft Models)->Pharmacokinetic/\nPharmacodynamic (PK/PD) Studies Pharmacokinetic/\nPharmacodynamic (PK/PD) Studies) Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies) Toxicology and Safety Assessment Toxicology and Safety Assessment Pharmacokinetic/\nPharmacodynamic (PK/PD) Studies)->Toxicology and Safety Assessment Clinical Trials Clinical Trials Toxicology and Safety Assessment->Clinical Trials

Caption: Preclinical development workflow for CDK inhibitors.

Summary and Future Perspectives

Abemaciclib is a well-established CDK4/6 inhibitor with proven clinical efficacy in HR+/HER2- breast cancer. Its mechanism of action is centered on inducing G1 cell cycle arrest. In contrast, this compound is a pan-CDK inhibitor targeting CDK1, CDK2, and CDK9, suggesting a broader mechanism involving inhibition of cell cycle progression at multiple checkpoints and transcription.

While preclinical data for this compound showed potent anti-proliferative activity, its clinical development has not progressed to the same extent as abemaciclib. The differing selectivity profiles of these two molecules likely contribute to distinct efficacy and toxicity profiles. The broader activity of this compound could potentially address resistance mechanisms to more selective CDK4/6 inhibitors but may also be associated with a narrower therapeutic window.

Further research is needed to fully understand the therapeutic potential of multi-CDK inhibitors like this compound. Direct comparative studies with selective CDK4/6 inhibitors would be invaluable in determining the optimal clinical settings for each class of drug. Additionally, the identification of predictive biomarkers will be crucial for patient selection and maximizing the therapeutic benefit of these targeted agents.

References

AZD5597: A Potent CDK Inhibitor with a Focused Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AZD5597 is a potent, small molecule inhibitor primarily targeting Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. This guide provides a comparative analysis of this compound's kinase selectivity profile, presenting available data to benchmark its performance against other CDK inhibitors. Understanding the selectivity of kinase inhibitors is crucial for predicting their efficacy and potential off-target effects in drug development.

Kinase Inhibition Profile of this compound

To provide a clear comparison, the following table summarizes the known inhibitory activities of this compound against key CDK targets. For comparative context, data for other well-characterized CDK inhibitors are also included.

Kinase TargetThis compound IC50 (nM)Roscovitine IC50 (nM)Dinaciclib IC50 (nM)
CDK1 265 - 7001 - 4
CDK2 2100 - 7001 - 5
CDK5 Data Not Available160 - 2001
CDK7 Data Not Available400 - 90010 - 68
CDK9 Inhibits20 - 401 - 4

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Signaling Pathway Context

This compound exerts its effects by targeting key nodes in the cell cycle regulation pathway. CDKs, in complex with their cyclin partners, phosphorylate various substrate proteins to drive the progression of the cell cycle. Inhibition of CDK1 and CDK2 by this compound primarily leads to cell cycle arrest at the G1/S and G2/M transitions.

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK4/6->Cyclin E E2F E2F Rb->E2F inhibits E2F->Cyclin E activates transcription CDK2_E CDK2 Cyclin E->CDK2_E DNA Replication DNA Replication CDK2_E->DNA Replication promotes Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A CDK2_A->DNA Replication promotes Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Mitosis Mitosis CDK1->Mitosis promotes This compound This compound This compound->CDK2_E inhibits This compound->CDK2_A inhibits This compound->CDK1 inhibits

Caption: Simplified diagram of the cell cycle pathway highlighting the inhibitory action of this compound on CDK1 and CDK2.

Experimental Methodologies for Kinome Profiling

The selectivity of kinase inhibitors like this compound is typically determined using a variety of biochemical and cell-based assays. These methods are essential for understanding the on-target and off-target activities of a compound.

Biochemical Assays

These assays utilize purified recombinant kinases and substrates to measure the direct inhibitory effect of a compound on enzyme activity.

  • Radiometric Assays: Considered the gold standard, these assays measure the incorporation of a radiolabeled phosphate (B84403) group (from ³²P-ATP or ³³P-ATP) onto a substrate. The amount of radioactivity transferred is proportional to the kinase activity.

  • Fluorescence-Based Assays: These methods employ fluorescently labeled substrates or antibodies to detect phosphorylation events. Techniques like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays utilizing fluorescent ATP-competitive probes are common.

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity.

  • Mobility Shift Assays: These assays, often performed on microfluidic chips, separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.

Cell-Based Assays

These assays assess the activity of a compound within a cellular context, providing insights into its permeability, stability, and engagement with targets in a more physiologically relevant environment.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays measure the binding of a compound to its target kinase within intact cells.

  • Phospho-specific Antibody-Based Assays: Methods like Western blotting, ELISA, and flow cytometry use antibodies that specifically recognize phosphorylated forms of kinase substrates to determine the effect of an inhibitor on specific signaling pathways.

The following diagram illustrates a general workflow for kinase inhibitor profiling.

Kinase_Profiling_Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Selectivity Profiling Selectivity Profiling Dose-Response & IC50 Determination->Selectivity Profiling Kinome Scan Kinome Scan Selectivity Profiling->Kinome Scan Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: A generalized workflow for the discovery and profiling of kinase inhibitors.

Conclusion

This compound is a highly potent inhibitor of CDK1 and CDK2, with additional activity against CDK9. While its broader kinome selectivity profile is not extensively documented in public literature, the available data positions it as a focused CDK inhibitor. For researchers in oncology and cell cycle biology, this compound serves as a valuable tool for dissecting the roles of these key kinases. Further comprehensive profiling would be beneficial to fully elucidate its off-target landscape and further refine its therapeutic potential. The methodologies described in this guide provide a framework for the kind of rigorous evaluation necessary for the development of selective and effective kinase inhibitors.

References

Validating AZD5597 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods to validate the cellular target engagement of AZD5597, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) 1, 2, and 9. Effective target engagement validation is a critical step in the preclinical development of kinase inhibitors, providing crucial evidence of the compound's mechanism of action and informing dose-selection for further studies. Here, we compare this compound with other well-characterized CDK inhibitors, offering quantitative data and detailed experimental protocols to assist researchers in designing and interpreting their own studies.

Mechanism of Action: this compound and Comparative Compounds

This compound exerts its anti-proliferative effects by inhibiting key regulators of the cell cycle and transcription.[1][2][3] Its primary targets, CDK1, CDK2, and CDK9, play distinct but vital roles in cellular function.

  • CDK1/Cyclin B: Essential for the G2/M transition and entry into mitosis.

  • CDK2/Cyclin E & A: Critical for the G1/S transition and initiation of DNA replication.

  • CDK9/Cyclin T1: A core component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for productive gene transcription.

This guide compares this compound to the following CDK inhibitors with distinct selectivity profiles:

  • Palbociclib (PD-0332991): A highly selective inhibitor of CDK4 and CDK6, which are key regulators of the G1 phase of the cell cycle.[4]

  • Roscovitine (Seliciclib/CYC202): A purine (B94841) analog that inhibits multiple CDKs, including CDK1, CDK2, CDK5, and CDK9.[5][6][7][8]

  • Flavopiridol (B1662207) (Alvocidib): A broad-spectrum CDK inhibitor with potent activity against CDK1, CDK2, CDK4, CDK6, and particularly strong inhibition of CDK9.[9][10][11][12]

Quantitative Comparison of CDK Inhibitor Activity in Cellular Assays

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators in various cellular assays. These values provide a quantitative measure of their potency in inhibiting cell proliferation and engaging their respective targets within a cellular context.

CompoundAssay TypeCell LineIC50 (µM)Primary CDK TargetsReference
This compound Proliferation (BrdU)LoVo0.039CDK1, CDK2, CDK9[1][2]
Palbociclib ProliferationVarious~0.01 - 1CDK4, CDK6[13]
Roscovitine ProliferationHT29, KM1216 - 17CDK1, CDK2, CDK5, CDK9[5][7]
Flavopiridol ProliferationVarious~0.016 - 0.13CDK1, CDK2, CDK4, CDK6, CDK9[11]
This compound CDK1/2 Target EngagementBiochemicalN/A0.002[2]
Roscovitine CDK2 Target EngagementBiochemicalN/A0.7[8]
Flavopiridol CDK9 Target EngagementBiochemicalN/A~0.02[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

cluster_0 Cell Cycle Control (CDK1/2) cluster_1 Transcriptional Control (CDK9) Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cyclin D/CDK4_6 Cyclin D/CDK4_6 Receptors->Cyclin D/CDK4_6 G1 Phase pRb pRb Cyclin D/CDK4_6->pRb Phosphorylation pRb_P pRb_P E2F E2F pRb->E2F Inhibition Cyclin E/CDK2 Cyclin E/CDK2 E2F->Cyclin E/CDK2 Transcription Cyclin E/CDK2->pRb Hyper-phosphorylation S Phase Entry S Phase Entry Cyclin E/CDK2->S Phase Entry Cyclin A/CDK2 Cyclin A/CDK2 S Phase Entry->Cyclin A/CDK2 Cyclin B/CDK1 Cyclin B/CDK1 Cyclin A/CDK2->Cyclin B/CDK1 G2/M Transition Mitosis Mitosis Cyclin B/CDK1->Mitosis This compound This compound This compound->Cyclin E/CDK2 This compound->Cyclin B/CDK1 Roscovitine Roscovitine Roscovitine->Cyclin E/CDK2 Roscovitine->Cyclin B/CDK1 Palbociclib Palbociclib Palbociclib->Cyclin D/CDK4_6 P-TEFb (CDK9/CycT1) P-TEFb (CDK9/CycT1) RNAPII-CTD RNAPII-CTD P-TEFb (CDK9/CycT1)->RNAPII-CTD Phosphorylation (Ser2) RNAPII-CTD_P RNAPII-CTD_P Transcriptional Elongation Transcriptional Elongation RNAPII-CTD_P->Transcriptional Elongation mRNA (e.g., c-Myc) mRNA (e.g., c-Myc) Transcriptional Elongation->mRNA (e.g., c-Myc) AZD5597_2 This compound AZD5597_2->P-TEFb (CDK9/CycT1) Flavopiridol Flavopiridol Flavopiridol->P-TEFb (CDK9/CycT1)

Figure 1: CDK Signaling Pathways and Inhibitor Targets.

cluster_0 Western Blot for Phospho-Proteins A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-Rb, p-RNAPII) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Figure 2: Western Blot Experimental Workflow.

cluster_1 Flow Cytometry for Cell Cycle Analysis K Cell Culture & Treatment L Cell Harvesting K->L M Fixation (e.g., 70% Ethanol) L->M N RNase Treatment M->N O DNA Staining (Propidium Iodide) N->O P Flow Cytometry Acquisition O->P Q Data Analysis (Cell Cycle Phases) P->Q

Figure 3: Flow Cytometry Experimental Workflow.

Experimental Protocols

Western Blot for Phospho-Rb (Ser807/811) - CDK1/2 Target Engagement

This protocol details the immunodetection of phosphorylated Retinoblastoma protein (p-Rb) at Serine 807/811, a direct substrate of CDK1 and CDK2. A decrease in this signal indicates target engagement by inhibitors like this compound and Roscovitine.

a. Cell Culture and Treatment:

  • Plate cells (e.g., human fibroblasts, cancer cell lines with intact Rb) and allow them to adhere overnight.

  • Treat cells with desired concentrations of this compound or other CDK inhibitors for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

c. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay.

d. Sample Preparation and SDS-PAGE:

  • Normalize protein concentrations and add Laemmli sample buffer.

  • Boil samples at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel and perform electrophoresis.

e. Protein Transfer and Immunoblotting:

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody against Phospho-Rb (Ser807/811) overnight at 4°C.[14][15][16][17][18]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probe the membrane with an antibody for total Rb and a loading control (e.g., β-actin or GAPDH) for normalization.

Flow Cytometry for Cell Cycle Analysis - CDK1/2 Target Engagement

This method quantifies the distribution of cells in different phases of the cell cycle. Inhibition of CDK1/2 is expected to cause cell cycle arrest, typically in the G1 or G2/M phases.[19][20][21][22][23]

a. Cell Culture and Treatment:

  • Seed cells and treat with CDK inhibitors as described above.

b. Cell Harvesting and Fixation:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C for at least 18 hours.

c. Staining:

  • Pellet the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

d. Data Acquisition and Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Gate the cell population to exclude doublets and debris.

  • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot for Phospho-RNA Polymerase II (Ser2) - CDK9 Target Engagement

This protocol measures the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2, a direct target of CDK9. A reduction in this phosphorylation indicates successful target engagement by inhibitors such as this compound and Flavopiridol.[9][24][25]

a. Cell Culture, Treatment, and Lysis:

  • Follow the same initial steps as for the phospho-Rb Western blot.

b. Immunoblotting:

  • Use a primary antibody specific for Phospho-RNAPII CTD (Ser2).

  • Normalize the results by re-probing for total RNAPII and a loading control.

c-Myc Expression Analysis - Downstream Marker of CDK9 Inhibition

As c-Myc is a proto-oncogene with a short mRNA and protein half-life, its expression is highly dependent on continuous transcription. Inhibition of CDK9 leads to a rapid decrease in c-Myc levels, making it an excellent downstream biomarker of target engagement.[26][27]

a. Western Blot for c-Myc Protein:

  • Follow the Western blot protocol outlined above, using a primary antibody against c-Myc. A significant decrease in c-Myc protein levels after treatment with a CDK9 inhibitor indicates on-target activity.

b. qRT-PCR for c-Myc mRNA:

  • Treat cells with the CDK9 inhibitor for a short duration (e.g., 4-6 hours).

  • Isolate total RNA using a suitable kit.

  • Synthesize cDNA using reverse transcriptase.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization. A decrease in c-Myc mRNA levels will confirm transcriptional inhibition.

Conclusion

Validating the target engagement of this compound in a cellular context is achievable through a combination of well-established molecular and cell biology techniques. By measuring the phosphorylation of direct CDK substrates and analyzing downstream cellular consequences, researchers can confidently assess the on-target activity of this compound and compare its potency and selectivity to other CDK inhibitors. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for the design and execution of these critical preclinical studies.

References

A Researcher's Guide to Cellular Thermal Shift Assay (CETSA) for the Cyclin-Dependent Kinase Inhibitor AZD5597

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) as a powerful method for evaluating the target engagement of the potent Cyclin-Dependent Kinase (CDK) inhibitor, AZD5597. While direct CETSA data for this compound is not currently in the public domain, this document will serve as a practical guide by detailing the inhibitor's known profile, presenting a thorough experimental protocol for performing CETSA on CDK inhibitors, and offering a comparative analysis with existing CETSA data for other relevant CDK inhibitors. This will enable researchers to effectively design and execute experiments to characterize the cellular target engagement of this compound and similar molecules.

This compound: A Potent Inhibitor of CDK1 and CDK2

This compound is a small molecule inhibitor with high potency against Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. These kinases are critical regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. Understanding the direct interaction of this compound with its intended targets within a cellular context is crucial for its preclinical and clinical development.

Table 1: Biochemical Profile of this compound

ParameterValueTarget(s)Reference
IC50 2 nMCDK1[1][2][3]
2 nMCDK2[1][2][3]
Cellular Activity Potent anti-proliferative effects against a range of cancer cell lines.N/A[4]

The Cellular Thermal Shift Assay (CETSA): A Tool for Target Engagement

CETSA is a biophysical assay that allows for the direct measurement of a compound's binding to its target protein in a cellular environment[5]. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the protein-ligand complex is often more resistant to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement.

CDK Signaling Pathway and CETSA Principle

The following diagram illustrates the central role of CDK1 and CDK2 in cell cycle progression and how CETSA can be used to verify the engagement of an inhibitor like this compound with its targets.

CDK_Pathway_CETSA CDK Signaling and CETSA Workflow cluster_pathway Cell Cycle Regulation cluster_cetsa CETSA Principle cluster_legend Legend G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK2_CyclinE CDK2/Cyclin E CDK1_CyclinB CDK1/Cyclin B IntactCells Intact Cells DrugTreatment Treat with this compound IntactCells->DrugTreatment HeatShock Heat Shock DrugTreatment->HeatShock Lysis Cell Lysis HeatShock->Lysis Centrifugation Centrifugation Lysis->Centrifugation SolubleFraction Collect Soluble Fraction Centrifugation->SolubleFraction Detection Western Blot for CDK1/2 SolubleFraction->Detection This compound This compound This compound->CDK2_CyclinE Inhibition This compound->CDK1_CyclinB Inhibition Key_Pathway Blue nodes represent key cell cycle regulators. Key_CETSA Green nodes represent the CETSA workflow. Key_Inhibitor Red node represents the inhibitor. CETSA_Workflow CETSA Experimental Workflow start Start cell_culture 1. Cell Culture start->cell_culture drug_treatment 2. Drug Treatment cell_culture->drug_treatment harvest 3. Cell Harvesting drug_treatment->harvest heat_shock 4. Heat Shock harvest->heat_shock lysis 5. Cell Lysis heat_shock->lysis centrifugation 6. Centrifugation lysis->centrifugation supernatant_collection 7. Collect Supernatant (Soluble Proteins) centrifugation->supernatant_collection protein_quantification 8. Protein Quantification supernatant_collection->protein_quantification western_blot 9. Western Blot Analysis (CDK1, CDK2, Loading Control) protein_quantification->western_blot data_analysis 10. Data Analysis western_blot->data_analysis end End data_analysis->end

References

Navigating Resistance: A Comparative Guide to AZD5597 and Cross-Resistance with Other CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to cyclin-dependent kinase (CDK) inhibitors is a critical challenge in oncology. Understanding the patterns of cross-resistance between different CDK inhibitors is paramount for developing effective sequential and combination therapeutic strategies. This guide provides a comparative analysis of AZD5597 and its potential for cross-resistance with established CDK4/6 inhibitors—palbociclib (B1678290), ribociclib, and abemaciclib (B560072)—supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a potent, intravenously administered inhibitor of CDK1, CDK2, and CDK9.[1] Its mechanism of action, targeting different CDK family members than the approved CDK4/6 inhibitors, suggests a potentially distinct resistance profile. While direct experimental data on cross-resistance between this compound and CDK4/6 inhibitors is not currently available in the reviewed literature, extensive research has been conducted on cross-resistance among the CDK4/6 inhibitors themselves. Studies have consistently shown that acquired resistance to one CDK4/6 inhibitor, such as palbociclib, can confer cross-resistance to others like abemaciclib and ribociclib.[2][3][4][5][6] This is often mediated by mechanisms such as the downregulation of the retinoblastoma (RB) protein or upregulation of CDK6.[2][7][8]

Given this compound's different targets (CDK1, CDK2, and CDK9), it is plausible that it may retain activity in tumors that have developed resistance to CDK4/6 inhibitors through RB pathway alterations. However, resistance mechanisms involving upregulation of drug efflux pumps or alterations in downstream signaling pathways could potentially lead to broader cross-resistance. Further preclinical studies are necessary to elucidate the precise cross-resistance profile of this compound.

Data on Cross-Resistance Among CDK4/6 Inhibitors

The following table summarizes key findings from studies investigating cross-resistance between palbociclib, ribociclib, and abemaciclib in various breast cancer cell lines.

Cell LinePrimary Resistant DrugCross-Resistant ToFold Change in IC50 (approx.)Key Molecular AlterationsReference
MCF-7PalbociclibAbemaciclib3-6xIncreased CDK6 mRNA[2]
KPL-1PalbociclibAbemaciclib5xDecreased RB1 mRNA[2]
MCF-7AbemaciclibPalbociclib3xIncreased CDK6 mRNA[2]
KPL-1AbemaciclibPalbociclib5xDecreased RB1 mRNA[2]
T47DRibociclibAbemaciclibNot specifiedUpregulation of cell cycle regulatory genes[3]
T47DAbemaciclibRibociclib, PalbociclibNot specifiedUpregulation of cell cycle regulatory genes[3]
T47DPalbociclibRibociclib, AbemaciclibNot specifiedUpregulation of cell cycle regulatory genes[3]
MCF-7PalbociclibAbemaciclibNot specifiedDecreased Rb expression/phosphorylation[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-resistance studies. Below are representative protocols based on the cited literature.

Generation of Drug-Resistant Cell Lines
  • Cell Culture: Parental cancer cell lines (e.g., MCF-7, KPL-1, T47D) are cultured in standard recommended media supplemented with fetal bovine serum and antibiotics.

  • Stepwise Dose Escalation: To induce resistance, cells are continuously exposed to a CDK inhibitor (e.g., palbociclib) starting at a low concentration (e.g., near the IC50 value).

  • Gradual Concentration Increase: The drug concentration is gradually increased in a stepwise manner over a prolonged period (e.g., 5-8 months) as cells adapt and resume proliferation.

  • Isolation of Resistant Clones: Once cells can proliferate in a high concentration of the drug (e.g., 200 nM palbociclib), resistant clones are isolated and maintained in a drug-containing medium.[2][3]

Cell Viability and Cross-Resistance Assessment
  • Cell Seeding: Parental and resistant cells are seeded in 96-well plates at a predetermined density.

  • Drug Treatment: The following day, cells are treated with serial dilutions of various CDK inhibitors (e.g., this compound, palbociclib, ribociclib, abemaciclib).

  • Incubation: Cells are incubated for a specified period (e.g., 6 days).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT or WST assay, which measures metabolic activity.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to quantify the drug's potency in parental versus resistant cells. A significant increase in the IC50 value in resistant cells indicates resistance.[2][4][6]

Visualizing Signaling Pathways and Experimental Workflows

CDK Signaling and Inhibitor Targets

CDK_Inhibitor_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase cluster_Transcription Transcription cluster_inhibitors CDK Inhibitors Growth Factors Growth Factors Ras/MAPK/PI3K Ras/MAPK/PI3K Growth Factors->Ras/MAPK/PI3K Cyclin D Cyclin D Ras/MAPK/PI3K->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb p E2F E2F Rb->E2F Inhibits pRb Phosphorylated Rb Cyclin E Cyclin E E2F->Cyclin E Transcription Cyclin A Cyclin A E2F->Cyclin A Transcription pRb->E2F Releases Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin A-CDK2 Cyclin A-CDK2 CDK2->Cyclin A-CDK2 DNA Replication DNA Replication Cyclin E-CDK2->DNA Replication Cyclin A->Cyclin A-CDK2 Cyclin A-CDK2->DNA Replication Cyclin B-CDK1 Cyclin B-CDK1 Cyclin A-CDK2->Cyclin B-CDK1 Activates Cyclin B Cyclin B Cyclin B->Cyclin B-CDK1 CDK1 CDK1 CDK1->Cyclin B-CDK1 Mitosis Mitosis Cyclin B-CDK1->Mitosis CDK9 CDK9 RNA Pol II RNA Pol II CDK9->RNA Pol II Activates Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibit Ribociclib Ribociclib Ribociclib->CDK4/6 Inhibit Abemaciclib Abemaciclib Abemaciclib->CDK4/6 Inhibit This compound This compound This compound->CDK2 Inhibits This compound->CDK1 Inhibits This compound->CDK9 Inhibits Cross_Resistance_Workflow cluster_treatments Test Compounds start Start with Parental Cancer Cell Line culture Continuous Culture with Stepwise Increase of CDK Inhibitor A start->culture resistant_clone Isolate Resistant Cell Line (Res-A) culture->resistant_clone viability_assay Perform Cell Viability Assays (e.g., MTT, WST) resistant_clone->viability_assay compare Compare IC50 Values (Parental vs. Res-A) viability_assay->compare data_analysis Analyze Molecular Mechanisms (Western Blot, qPCR, Sequencing) compare->data_analysis conclusion Determine Cross-Resistance Profile and Mechanisms data_analysis->conclusion Inhibitor A Inhibitor A Inhibitor A->viability_assay Inhibitor B Inhibitor B Inhibitor B->viability_assay Inhibitor C Inhibitor C Inhibitor C->viability_assay

References

AZD5597: A Pan-CDK Inhibitor with Potential to Overcome Resistance to Selective CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The advent of selective CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, has revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. However, the emergence of intrinsic and acquired resistance presents a significant clinical challenge. This guide provides a comparative overview of the pre-clinical rationale and potential efficacy of AZD5597, a potent pan-CDK inhibitor targeting CDK1, CDK2, and CDK9, in the context of CDK4/6 inhibitor-resistant cancer models. While direct experimental data for this compound in these specific models is limited, this guide leverages data from mechanistically similar CDK2 and pan-CDK inhibitors to provide a comprehensive assessment for the research community.

Mechanisms of Resistance to CDK4/6 Inhibitors

Resistance to CDK4/6 inhibitors is primarily driven by mechanisms that bypass the G1-S cell cycle checkpoint control exerted by these agents. Key mechanisms include:

  • Loss of Retinoblastoma (Rb) protein function: Inactivation of the Rb tumor suppressor, a key substrate of CDK4/6, uncouples the cell cycle from CDK4/6 regulation, rendering the inhibitors ineffective.[1]

  • Upregulation of Cyclin E1 and CDK2 activity: Increased expression of Cyclin E1, which complexes with CDK2, provides an alternative pathway for Rb phosphorylation and subsequent E2F-mediated transcription of genes required for S-phase entry.[2][3] This is a well-documented mechanism of acquired resistance to palbociclib.[2][3]

  • Activation of alternative signaling pathways: Upregulation of pathways such as PI3K/AKT/mTOR can promote cell proliferation independently of the Cyclin D-CDK4/6 axis.[4]

These resistance mechanisms highlight the potential of targeting downstream or parallel cell cycle kinases, such as CDK1 and CDK2, to overcome resistance to selective CDK4/6 inhibition.

This compound: Targeting Key Resistance Pathways

This compound is a potent, ATP-competitive inhibitor of CDK1 and CDK2. Its mechanism of action directly addresses a primary escape route for cancer cells resistant to CDK4/6 inhibitors—the upregulation of CDK2 activity. By inhibiting both CDK1 and CDK2, this compound has the potential to induce cell cycle arrest and apoptosis in tumors that have developed resistance to CDK4/6-specific agents.

Comparative Efficacy Data in CDK4/6 Inhibitor-Resistant Models

Table 1: In Vitro Efficacy of CDK Inhibitors in Palbociclib-Resistant Breast Cancer Cell Lines

CompoundTarget(s)Cell LineResistance MechanismIC50 (Resistant)Fold ResistanceReference
PalbociclibCDK4/6MCF7-PRAcquired>10 µM>10[2]
RibociclibCDK4/6MCF7-PRAcquired>10 µM>10[2]
AbemaciclibCDK4/6MCF7-PRAcquired>10 µM>10[2]
CDK2 Inhibitor (BLU-222)CDK2MCF7-PRAcquired (Cyclin E/CDK2 upregulation)Not reported, but significantly more sensitive than to palbociclibNot applicable[1]
CDK1/2 Inhibitor (NU6102)CDK1/2Tamoxifen-Resistant (often exhibit CDK2 upregulation)Acquired~5 µMNot applicable[5]
This compound (Hypothesized) CDK1/2 MCF7-PR Acquired (Cyclin E/CDK2 upregulation) Potentially low µM range Potentially overcomes resistance N/A

Table 2: In Vivo Efficacy of CDK Inhibitors in CDK4/6 Inhibitor-Resistant Xenograft Models

CompoundTarget(s)Xenograft ModelTreatment RegimenTumor Growth Inhibition (TGI)Reference
PalbociclibCDK4/6MCF7-PRDailyMinimal[2]
CDK2 siRNA + PalbociclibCDK2 + CDK4/6MCF7-PRCombinationSignificant tumor regression[2]
BLU-222 + PalbociclibCDK2 + CDK4/6Palbociclib-Resistant PDXCombinationEnhanced, synergistic activity[1]
This compound (Hypothesized) CDK1/2 Palbociclib-Resistant PDX Monotherapy or Combination Potential for significant TGI N/A

Experimental Protocols

Generation of CDK4/6 Inhibitor-Resistant Cell Lines

A common method for developing CDK4/6 inhibitor-resistant cell lines involves long-term, continuous exposure of parental cancer cell lines to escalating concentrations of the inhibitor.

  • Cell Culture: Parental cells (e.g., MCF7, T47D) are cultured in standard growth medium.

  • Initial Exposure: Cells are treated with the CDK4/6 inhibitor (e.g., palbociclib) at a concentration around the IC50 value.

  • Dose Escalation: As cells adapt and resume proliferation, the concentration of the inhibitor is gradually increased in a stepwise manner over several months.[1]

  • Characterization: Resistant clones are isolated and characterized for their resistance profile (IC50 shift), and the underlying resistance mechanisms are investigated (e.g., Western blotting for Rb, Cyclin E, CDK2; genomic sequencing).

In Vitro Cell Viability and Proliferation Assays

The efficacy of inhibitors is assessed using standard assays:

  • Cell Seeding: Resistant and parental cells are seeded in 96-well plates.

  • Drug Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, CDK2 inhibitors) for 72-96 hours.

  • Viability/Proliferation Measurement: Cell viability is determined using assays such as MTT, CellTiter-Glo®, or by direct cell counting.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Studies

The antitumor activity of compounds is evaluated in animal models:

  • Tumor Implantation: CDK4/6 inhibitor-resistant cells or patient-derived xenograft (PDX) models are implanted subcutaneously into immunocompromised mice.[1]

  • Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • Drug Administration: The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: Treatment efficacy is determined by comparing the tumor growth in the treated groups to the control group (e.g., percent tumor growth inhibition).

Visualizing the Rationale for this compound in CDK4/6 Inhibitor Resistance

The following diagrams illustrate the key signaling pathways and the rationale for targeting CDK1/2 in the context of CDK4/6 inhibitor resistance.

CDK4_6_Resistance_Pathway cluster_0 G1 Phase cluster_1 S Phase cluster_2 Resistance Mechanisms cluster_3 Therapeutic Intervention Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Entry S-Phase Entry (DNA Replication) E2F->S_Phase_Entry promotes p16 p16 p16->CyclinD_CDK46 inhibits CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb phosphorylates (Bypass) Rb_loss Rb Loss Rb_loss->S_Phase_Entry constitutive activation CDK46_I CDK4/6 Inhibitors (Palbociclib, etc.) CDK46_I->CyclinD_CDK46 inhibits This compound This compound This compound->CyclinE_CDK2 inhibits

Caption: CDK4/6 inhibitor resistance pathway and the therapeutic rationale for this compound.

Experimental_Workflow start Parental Cancer Cell Line (e.g., MCF7) step1 Long-term culture with escalating doses of CDK4/6 inhibitor start->step1 step2 Generation of Resistant Cell Line step1->step2 step3a In Vitro Efficacy Testing (IC50 determination) step2->step3a step3b In Vivo Xenograft Model (Tumor Growth Inhibition) step2->step3b step4 Comparative Analysis of This compound vs. Alternatives step3a->step4 step3b->step4 end Efficacy Profile in Resistant Models step4->end

Caption: Workflow for evaluating this compound efficacy in CDK inhibitor-resistant models.

Conclusion and Future Directions

While direct comparative data for this compound in CDK4/6 inhibitor-resistant models is needed, the strong mechanistic rationale and the promising preclinical data for other CDK2 and pan-CDK inhibitors provide a solid foundation for its further investigation. This compound's ability to target CDK1 and CDK2, key drivers of resistance, positions it as a potentially valuable therapeutic strategy for patients who have progressed on selective CDK4/6 inhibitors. Future preclinical studies should focus on directly evaluating this compound in well-characterized CDK4/6 inhibitor-resistant cell lines and PDX models to establish its efficacy and to identify potential biomarkers of response. Such studies will be crucial in guiding the clinical development of this compound and other pan-CDK inhibitors for this patient population with a high unmet medical need.

References

Comparative Analysis of AZD5597 and AZD4573: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical activity of two cyclin-dependent kinase (CDK) inhibitors, AZD5597 and AZD4573. Developed to assist researchers, scientists, and drug development professionals, this document synthesizes available data on their mechanisms of action, inhibitory potency, and cellular effects. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these compounds.

Mechanism of Action and Target Profile

AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key transcriptional regulator that, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, AZD4573 leads to a rapid decrease in the levels of short-lived anti-apoptotic proteins, thereby inducing apoptosis in cancer cells, particularly those of hematological origin.[1][2]

This compound is a potent inhibitor of multiple cyclin-dependent kinases, including CDK1, CDK2, and CDK9.[3] This broader selectivity profile suggests that this compound may impact multiple phases of the cell cycle, as CDK1 and CDK2 are crucial for regulating cell cycle progression, in addition to its effects on transcription through CDK9 inhibition. The compound has demonstrated anti-proliferative effects against a range of cancer cell lines.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory and cellular activities of this compound and AZD4573.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Notes
AZD4573 CDK9< 3Highly potent and selective for CDK9.[1]
CDK1> 30>10-fold selectivity over other CDKs.[1]
CDK2> 30>10-fold selectivity over other CDKs.[1]
This compound CDK12Potent inhibitor of CDK1.
CDK22Potent inhibitor of CDK2.
CDK9Not ReportedWhile described as a CDK9 inhibitor, a specific IC50 value is not publicly available in the reviewed literature.[3]

Table 2: In Vitro Cellular Activity

CompoundCell LineAssayEC50 / GI50 (nM)Notes
AZD4573 Hematological Cancer Cell Lines (Median)Caspase Activation (6h)30Induces rapid apoptosis in hematological cancers.[1]
Hematological Cancer Cell Lines (Median)Growth Inhibition (24h)11Potent anti-proliferative activity in hematological cancers.[1]
Solid Tumor Cell Lines (Median)Caspase Activation & Growth Inhibition> 30,000Minimal effect on solid tumors.[1]
This compound LoVo (Colon Carcinoma)Anti-proliferation39Demonstrates anti-proliferative effects.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

CDK9 Signaling Pathway and Inhibition cluster_transcription Transcription Elongation cluster_survival Cell Survival cluster_inhibition Inhibitor Action RNA Pol II RNA Pol II Transcription Transcription RNA Pol II->Transcription P-TEFb P-TEFb P-TEFb->RNA Pol II Phosphorylation CDK9 CDK9 P-TEFb->CDK9 Cyclin T1 Cyclin T1 P-TEFb->Cyclin T1 Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Anti-apoptotic Proteins (e.g., Mcl-1) Apoptosis Apoptosis Anti-apoptotic Proteins (e.g., Mcl-1)->Apoptosis Inhibition AZD4573 / this compound AZD4573 / this compound AZD4573 / this compound->CDK9 Inhibition

Caption: CDK9 Inhibition Pathway.

Experimental Workflow for Inhibitor Evaluation cluster_assays Endpoint Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Endpoint Assays Endpoint Assays Incubation->Endpoint Assays Data Analysis Data Analysis Endpoint Assays->Data Analysis Viability Assay (e.g., CellTiter-Glo) Viability Assay (e.g., CellTiter-Glo) Endpoint Assays->Viability Assay (e.g., CellTiter-Glo) Apoptosis Assay (e.g., Caspase-Glo) Apoptosis Assay (e.g., Caspase-Glo) Endpoint Assays->Apoptosis Assay (e.g., Caspase-Glo) Kinase Assay Kinase Assay Endpoint Assays->Kinase Assay

Caption: Inhibitor Evaluation Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CDK9 Kinase Assay (Biochemical)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase substrate (e.g., a peptide derived from the RNA Polymerase II C-terminal domain)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (this compound or AZD4573) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these solutions in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Prepare a solution of CDK9/Cyclin T1 enzyme in Kinase Assay Buffer. The optimal concentration should be determined empirically. Prepare a solution of the kinase substrate and ATP in Kinase Assay Buffer.

  • Assay Plate Setup: To the wells of a 384-well plate, add the diluted test compounds. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Initiate the reaction by adding the CDK9/Cyclin T1 enzyme solution to all wells except the negative controls. Immediately follow with the addition of the substrate/ATP mixture. The final reaction volume is typically 10-25 µL.

  • Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. Follow the manufacturer's instructions for the addition of the detection reagents and subsequent incubation steps.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a method to determine the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well opaque-walled cell culture plates

  • Test compounds (this compound or AZD4573)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined density in 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a luminometer. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 or EC50 value from the resulting dose-response curve.

Apoptosis Assay (Caspase-Glo® 3/7)

This protocol describes a method to measure caspase-3 and -7 activities as a marker of apoptosis.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well white-walled cell culture plates

  • Test compounds (this compound or AZD4573)

  • Caspase-Glo® 3/7 Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the cell viability assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds and a vehicle control for the desired time (e.g., 6 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity. Analyze the data to determine the fold-induction of caspase activity or the EC50 for caspase activation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AZD5597

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of AZD5597, a potent cyclin-dependent kinase (CDK) inhibitor used in cancer research.[][2] Adherence to these procedures is critical due to the compound's potential hazards.

Hazard Identification and Safety Precautions

This compound is a potent pharmaceutical compound intended for research use only.[3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds with similar hazard profiles are classified under the Globally Harmonized System (GHS) as acutely toxic if swallowed and may cause genetic defects. Therefore, it is imperative to handle this compound with extreme caution.

Personal Protective Equipment (PPE) Required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use a fume hood to avoid inhalation of dust or aerosols.

Quantitative Data Summary

There is limited publicly available quantitative data specifically for the disposal of this compound. The information below is based on general knowledge of the compound and standard laboratory practices.

ParameterValue/InformationSource/Comment
Chemical Name (S)-(4-((5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanoneIUPAC name.[4]
Molecular Formula C23H28FN7O[][4]
Appearance Solid powder.[][4]
Solubility Soluble in DMSO and Methanol; not soluble in water.[4][5]This is a critical consideration for choosing a suitable waste container and for potential decontamination procedures.
Storage Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C.[4][5]Proper storage is essential to prevent degradation and accidental release.
Hazard Class Assumed to be hazardous waste. Based on similar compounds, it may be classified as acutely toxic and mutagenic.In the absence of a specific SDS, treat the compound with the highest level of precaution.
Disposal Method Incineration by an approved waste disposal plant.This is the standard and recommended method for disposing of potent pharmaceutical compounds to ensure complete destruction.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound from the point of use to final removal by a certified waste management service.

Experimental Workflow for Disposal

cluster_0 Preparation Phase cluster_1 Segregation & Collection Phase cluster_2 Storage & Disposal Phase A Identify all this compound waste streams (pure compound, contaminated labware, solutions) B Select appropriate, labeled hazardous waste containers A->B C Wear required Personal Protective Equipment (PPE) B->C D Place solid this compound waste into a dedicated, sealed container C->D E Collect contaminated sharps in a puncture-proof sharps container C->E F Collect liquid waste (e.g., DMSO solutions) in a compatible, sealed container C->F G Segregate from other chemical waste unless instructed otherwise by EHS F->G H Store waste containers in a designated, secure secondary containment area G->H I Complete hazardous waste manifest with accurate chemical information H->I J Arrange for pickup by certified hazardous waste disposal service I->J K Confirm disposal via incineration at a licensed facility J->K

Caption: Workflow for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Pure Compound: Any unused or expired this compound powder should be kept in its original, tightly sealed container.

  • Contaminated Materials: This includes items such as pipette tips, weigh boats, contaminated gloves, and bench paper. These should be collected in a dedicated, clearly labeled hazardous waste bag or container.

  • Solutions: Solutions of this compound (e.g., in DMSO) must be collected in a designated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Management

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Mutagenic").

  • Keep containers securely closed at all times, except when adding waste.

  • Ensure containers are in good condition and not leaking.

Step 3: Storage Prior to Disposal

  • Store all this compound waste in a designated and secure satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general laboratory traffic.

  • Use secondary containment (e.g., a chemical-resistant tray or tub) to prevent the spread of material in case of a spill.

Step 4: Final Disposal

  • The disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.

  • Contact your institution's EHS department to schedule a waste pickup.

  • Provide the waste manifest with accurate information about the contents of the container. The recommended final disposal method is incineration at an approved facility.

Step 5: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use an appropriate solvent (such as ethanol (B145695) or isopropanol) followed by a soap and water wash, if compatible with the equipment.

  • Dispose of all cleaning materials (e.g., wipes, paper towels) as contaminated solid waste.

Logical Decision Pathway for Disposal

The following diagram illustrates the decision-making process for handling materials potentially contaminated with this compound.

cluster_waste_type Waste Characterization cluster_disposal_action Disposal Action start Material for Disposal is_contaminated Is the material contaminated with this compound? start->is_contaminated is_sharp Is it a sharp? is_contaminated->is_sharp Yes non_hazardous Dispose as non-hazardous waste is_contaminated->non_hazardous No is_liquid Is it a liquid? is_sharp->is_liquid No dispose_sharps Place in labeled 'Hazardous Sharps' container is_sharp->dispose_sharps Yes solid_waste Solid Waste (gloves, tips, etc.) is_liquid->solid_waste No dispose_liquid Collect in labeled 'Hazardous Liquid Waste' container is_liquid->dispose_liquid Yes dispose_solid Place in labeled 'Hazardous Solid Waste' container solid_waste->dispose_solid final_disposal Store in secure Satellite Accumulation Area for pickup by certified waste vendor dispose_sharps->final_disposal dispose_liquid->final_disposal dispose_solid->final_disposal

Caption: Decision tree for this compound waste segregation.

By following these procedures, you contribute to a safe laboratory environment and ensure that potent research compounds are managed responsibly from acquisition to final disposal. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

Personal protective equipment for handling AZD5597

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of AZD5597, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Conflicting safety information exists for this compound. While some suppliers classify it as non-hazardous, others indicate potential for toxicity and mutagenicity. Therefore, a cautious approach is mandated. Until more definitive data is available, this compound should be handled as a potentially hazardous substance.

Summary of Hazard Classifications:

Hazard StatementClassification Source
Not classified as hazardousCayman Chemical Safety Data Sheet
Potentially "Toxic if swallowed" and "May cause genetic defects"General classification for similar compounds

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact with the potentially toxic and mutagenic compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes of solutions or airborne powder.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of the powdered compound.

Operational Plan: Handling and Storage

This compound is a solid powder that is soluble in DMSO and methanol, but not in water.[3][4][5]

Key Handling and Storage Data:

ParameterValueSource
Appearance Solid powderMedKoo Biosciences[3]
Solubility Soluble in DMSO and Methanol; Not in waterMedKoo Biosciences, Cayman Chemical[3][4][5]
Short-term Storage (days to weeks) 0 - 4°C, dry and darkMedKoo Biosciences[3]
Long-term Storage (months to years) -20°C, dry and darkMedKoo Biosciences[3]
Stock Solution Storage -20°C for long term (months) or 0 - 4°C for short term (days to weeks)MedKoo Biosciences[3]
Shipping Condition Ambient temperature as non-hazardous chemicalMedKoo Biosciences, Sun-shinechem[3][6]

Workflow for Handling this compound:

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Weigh in Fume Hood Weigh in Fume Hood Don PPE->Weigh in Fume Hood Safety First Dissolve in DMSO Dissolve in DMSO Weigh in Fume Hood->Dissolve in DMSO Prepare Dilutions Prepare Dilutions Dissolve in DMSO->Prepare Dilutions Cell Treatment Cell Treatment Prepare Dilutions->Cell Treatment Decontaminate Surfaces Decontaminate Surfaces Cell Treatment->Decontaminate Surfaces Post-Experiment Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste

Workflow for handling this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect contaminated lab supplies (e.g., pipette tips, gloves, weigh boats) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash.

Experimental Protocols

a) In Vitro Kinase Assay to Determine IC50 of this compound

This protocol is adapted from generic CDK kinase assay procedures.[7][8][9][10][11]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a 4x solution of the target kinase (CDK1/Cyclin B or CDK2/Cyclin A) in kinase assay buffer.

    • Prepare a 2x solution of the kinase substrate (e.g., a peptide substrate) and ATP in kinase assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4x this compound dilutions to the wells. Include positive (DMSO vehicle) and negative (no enzyme) controls.

    • Initiate the reaction by adding 2.5 µL of the 4x kinase solution to all wells except the blanks.

    • Immediately add 5 µL of the 2x substrate/ATP mixture to all wells.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a solution containing EDTA).

    • Add the detection reagent, incubate, and measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

b) Cell-Based Assay for Antiproliferative Effects

This protocol is a general guideline for assessing the effect of this compound on cell proliferation.[12][13]

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line) in a 96-well plate at a density that allows for logarithmic growth during the experiment.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Treat the cells with the different concentrations of this compound or a vehicle control (DMSO).

    • Incubate for a desired time period (e.g., 48 or 72 hours).

  • Cell Viability/Proliferation Assessment:

    • Use a suitable assay to measure cell viability or proliferation (e.g., a resazurin-based assay or a cell counting kit).

    • Follow the manufacturer's protocol for the chosen assay.

  • Data Analysis:

    • Determine the percentage of cell viability/proliferation relative to the vehicle control.

    • Plot the results against the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

c) Western Blot Analysis of CDK Downstream Targets

This protocol outlines the steps to analyze the phosphorylation status of CDK targets, such as the Retinoblastoma protein (Rb), after treatment with this compound.[14][15][16][17][18][19]

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a CDK target (e.g., phospho-Rb) and a primary antibody for the total protein as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

d) Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on cell cycle distribution.[20][21]

  • Cell Treatment and Harvesting:

    • Treat cells with this compound or a vehicle control for a desired time (e.g., 24 hours).

    • Harvest the cells and wash them with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway

This compound inhibits CDK1 and CDK2, which are key regulators of the cell cycle.[5][22][23][24][25] Inhibition of these kinases prevents the phosphorylation of target proteins, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb (active) CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E Cyclin A Cyclin A E2F->Cyclin A DNA Replication DNA Replication E2F->DNA Replication promotes CDK2_E CDK2 Cyclin E->CDK2_E activates CDK2_E->pRb phosphorylates CDK2_E->DNA Replication promotes CDK2_A CDK2 Cyclin A->CDK2_A activates CDK2_A->DNA Replication promotes Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 activates Mitosis Mitosis CDK1->Mitosis promotes This compound This compound This compound->CDK2_E inhibits This compound->CDK2_A inhibits This compound->CDK1 inhibits

This compound inhibits CDK1/2, blocking cell cycle progression.

References

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